Diethylstilbestrol disodium salt
Description
BenchChem offers high-quality Diethylstilbestrol disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethylstilbestrol disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
63528-82-5 |
|---|---|
Molecular Formula |
C18H18Na2O2 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
disodium;4-[(E)-4-(4-oxidophenyl)hex-3-en-3-yl]phenolate |
InChI |
InChI=1S/C18H20O2.2Na/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14;;/h5-12,19-20H,3-4H2,1-2H3;;/q;2*+1/p-2/b18-17+;; |
InChI Key |
IEUYBHJGPUETDA-QIKYXUGXSA-L |
SMILES |
CCC(=C(CC)C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Na+].[Na+] |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC=C(C=C1)[O-])/C2=CC=C(C=C2)[O-].[Na+].[Na+] |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Na+].[Na+] |
Related CAS |
56-53-1 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Diethylstilbestrol Disodium Salt for Research Applications
This guide provides a comprehensive technical overview of Diethylstilbestrol (DES) and its disodium salt form, tailored for researchers, scientists, and drug development professionals. It moves beyond basic data to offer insights into its mechanism of action, practical experimental protocols, and the causality behind methodological choices.
Chemical Identification and Physicochemical Properties
Nomenclature and CAS Number
Diethylstilbestrol (DES) is a synthetic, non-steroidal estrogen.[1][2][3] While the parent compound is most frequently referenced, for laboratory applications, particularly in aqueous media, its salt form is often utilized. The disodium salt is formed by the deprotonation of the two phenolic hydroxyl groups.
The primary Chemical Abstracts Service (CAS) Registry Number for the parent trans-isomer of Diethylstilbestrol is 56-53-1 .[1][2][4][5][6] This CAS number is commonly used in literature and by suppliers to refer to the compound, including when it is prepared as a salt for experimental use. It is critical for researchers to note that the properties of solubility are dictated by the salt form, even when referenced by the parent CAS number.
Synonyms for Diethylstilbestrol include Stilbestrol, Stilboestrol, and (E)-4,4'-(1,2-diethyl-1,2-ethenediyl)bis-phenol.[4][5]
Chemical Structure Analysis
DES exists as two geometric isomers, cis and trans. The trans-isomer is the more stable and biologically potent form due to its structural similarity to estradiol, which allows for high-affinity binding to estrogen receptors.[2] The structure is characterized by two p-hydroxyphenyl groups attached to a hex-3-ene core.
In the disodium salt form, the protons of the two hydroxyl (-OH) groups are replaced by sodium ions (Na⁺), forming phenoxide groups (-O⁻Na⁺). This ionization significantly increases the compound's polarity, which can be leveraged for specific solvent systems, although it remains practically insoluble in pure water.[4]
Physicochemical Properties
The following table summarizes key physicochemical properties of Diethylstilbestrol. These values are crucial for calculating molarities for stock solutions and understanding the compound's behavior in experimental systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₀O₂ | [5][6][7][] |
| Molecular Weight | 268.35 g/mol | [5][7][][9] |
| Appearance | White to off-white crystalline powder | [2][4][10] |
| Melting Point | 170-172 °C | [2][4] |
| Solubility | Organic Solvents: Soluble in Ethanol (~30 mg/mL), DMSO (~7.9-30 mg/mL), and Dimethylformamide (DMF). | [11][12] |
| Aqueous Buffers: Sparingly soluble. A common practice is to first dissolve in an organic solvent like ethanol before diluting in an aqueous buffer. | [11] | |
| pKa | 9.02 | [2][4] |
Mechanism of Action and Biological Activity
Potent Estrogen Receptor Agonism
The primary mechanism of DES is its function as a potent agonist for both major estrogen receptor (ER) subtypes: ERα and ERβ.[1][13] Its binding affinity for ERα and ERβ is significantly higher than that of the endogenous hormone estradiol.[1] This high potency results in a more pronounced or sustained activation of estrogenic signaling pathways compared to natural estrogens.[13]
This potent activity underpins its historical therapeutic use as well as its classification as a significant endocrine-disrupting chemical and carcinogen.[3][13][14]
Nuclear Signaling Pathway
The canonical pathway for DES action is mediated through nuclear estrogen receptors. The process is a multi-step cascade that directly alters gene expression in target cells.
-
Ligand Binding: Being lipophilic, DES diffuses across the cell membrane and binds to ERs located in the cytoplasm or nucleus.[13]
-
Conformational Change & Dimerization: Ligand binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and promoting receptor dimerization (homodimers like ERα/ERα or heterodimers like ERα/ERβ).
-
Nuclear Translocation: The activated ligand-receptor complex translocates into the nucleus.[13][15][16]
-
DNA Binding: Within the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[13][17]
-
Transcriptional Regulation: The DNA-bound receptor complex recruits a suite of co-activator or co-repressor proteins, which ultimately modulates the transcription of downstream genes involved in cellular processes like proliferation, differentiation, and apoptosis.[15][17]
This receptor-mediated mechanism is responsible for the tissue-specific toxicities of DES, as lesions appear predominantly in estrogen-responsive tissues.[15][16]
Experimental Protocols for In Vitro Research
Principle of Self-Validating Protocols
To ensure data integrity, all in vitro experiments using DES must be designed as self-validating systems. This involves the stringent use of controls:
-
Vehicle Control: Since DES is typically dissolved in DMSO or ethanol, a vehicle control (culture medium containing the same final concentration of the solvent) is mandatory to nullify any effects of the solvent itself. The final DMSO concentration should typically not exceed 0.1% to avoid toxicity.[18]
-
Positive Control: A known estrogen, such as 17β-estradiol (E2), should be run in parallel to confirm that the cellular system is responsive to estrogenic stimuli.
-
Negative Control: An untreated cell population provides the baseline for measuring effects.
Protocol 1: Preparation of Stock and Working Solutions
This protocol details the preparation of a 10 mM stock solution of Diethylstilbestrol in DMSO, a common starting point for cell culture experiments.
Materials:
-
Diethylstilbestrol (CAS 56-53-1) powder
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and precision pipettes
Methodology:
-
Calculation: Determine the mass of DES powder needed. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 268.35 g/mol × 1000 mg/g = 2.6835 mg
-
-
Weighing: Accurately weigh out 2.68 mg of DES powder in a sterile microcentrifuge tube. Causality Note: Performing this in a sterile tube minimizes contamination risk for subsequent cell culture use.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube. Vortex vigorously until the powder is completely dissolved, resulting in a clear solution. Causality Note: Anhydrous DMSO is used to prevent degradation and ensure maximum solubility.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Causality Note: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce contamination.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability (up to 1 year at -20°C).[19]
-
Working Solution Preparation: To prepare a working solution, thaw a stock aliquot and dilute it serially in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Ensure the final DMSO concentration remains below 0.1%.
Protocol 2: Workflow for a Cell-Based Estrogenicity Assay (MCF-7 Proliferation)
This workflow outlines a typical experiment to measure the proliferative effect of DES on an estrogen-responsive human breast cancer cell line, MCF-7.[18]
Materials:
-
MCF-7 cells
-
Phenol red-free culture medium (e.g., EMEM) supplemented with charcoal-stripped fetal bovine serum (CS-FBS). Causality Note: Phenol red is a weak estrogen mimic, and standard FBS contains endogenous hormones. Using this specialized medium creates a low-estrogen baseline, essential for accurately measuring the effects of DES.
-
96-well cell culture plates
-
DES working solutions, E2 positive control, and vehicle control
-
Cell viability reagent (e.g., MTT or PrestoBlue™)
Safety and Handling Precautions
Diethylstilbestrol is a known carcinogen and teratogen.[10][14] All handling should be performed with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Weighing and handling of the powder should be done in a chemical fume hood or a ventilated balance enclosure to prevent inhalation. All waste must be disposed of as hazardous chemical waste according to institutional guidelines.
Conclusion
Diethylstilbestrol disodium salt remains a vital research tool for investigating estrogen receptor signaling, endocrine disruption, and the molecular basis of hormone-dependent cancers. Its high potency and well-characterized mechanism of action make it a reliable positive control and experimental agent. A thorough understanding of its chemical properties, biological pathways, and the rationale behind proper handling and experimental design is paramount for generating accurate, reproducible, and meaningful scientific data.
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Korach, K. S., & McLachlan, J. A. (1995). The role of the estrogen receptor in diethylstilbestrol toxicity. PubMed. [Link]
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Korach, K. S., & McLachlan, J. A. (1995). The Role of the Estrogen Receptor in Diethylstilbestrol Toxicity. ResearchGate. [Link]
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Teratogenic effects of Diethylstilbestrol disodium salt in animal models
An In-Depth Technical Guide to the Teratogenic Effects of Diethylstilbestrol (DES) in Animal Models
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diethylstilbestrol (DES), a potent synthetic nonsteroidal estrogen, was widely prescribed to pregnant women from the 1940s to the 1970s to prevent miscarriages.[1][2] This practice was halted in 1971 after a direct link was established between in utero DES exposure and the development of a rare vaginal cancer, clear cell adenocarcinoma, in the daughters of these women.[2][3] This discovery marked DES as a significant human teratogen and transplacental carcinogen, catalyzing decades of research to understand its mechanisms of toxicity.[3][4] Animal models have been indispensable in this endeavor, successfully replicating many of the abnormalities observed in humans and providing critical insights into the long-term health consequences of developmental exposure to endocrine-disrupting chemicals (EDCs).[1][4][5]
This technical guide provides a comprehensive overview of the teratogenic effects of DES in key animal models. It is designed to equip researchers and drug development professionals with the foundational knowledge, experimental frameworks, and mechanistic understanding necessary to investigate endocrine disruption. We will explore the specific pathologies induced in mice, rats, and hamsters, delve into the molecular signaling pathways that are disrupted, and provide detailed protocols for conducting developmental toxicity studies.
Mechanistic Underpinnings of DES Teratogenicity
The teratogenic and carcinogenic effects of DES are primarily mediated through its interaction with estrogen receptors (ERs), particularly Estrogen Receptor Alpha (ERα).[6][7] Developmental exposure to DES disrupts the normal hormonal signaling required for the proper differentiation of the reproductive tract. This interference leads to permanent structural, functional, and cellular abnormalities that can manifest later in life.[1]
The Central Role of Estrogen Receptor Alpha (ERα)
The necessity of ERα in mediating DES toxicity has been unequivocally demonstrated using knockout mouse models. Mice lacking the ERα gene (αERKO) are resistant to the adverse reproductive tract effects typically induced by neonatal DES exposure.[7] This confirms that DES exerts its toxic effects by activating ERα-dependent signaling pathways at inappropriate times during development.[2][7]
Disruption of Key Developmental Gene Programs
Proper development of the female reproductive tract is orchestrated by the precise spatial and temporal expression of the Hox and Wnt gene families.[2] Perinatal DES exposure has been shown to durably alter the expression of these critical patterning genes.
-
Hox Genes: In neonatal mice, DES treatment significantly reduces the expression of Hoxa9, Hoxa10, and Hoxa11 in the developing uterus.[2] These genes are essential for the proper segmentation and differentiation of the Müllerian duct into the uterus, cervix, and upper vagina. Altered Hox gene expression is a key mechanism behind the uterine malformations seen in DES-exposed animals.[2][4]
-
Wnt Genes: Similarly, DES exposure downregulates the expression of Wnt7a, a gene critical for uterine gland development and the maintenance of uterine identity.[2]
Epigenetic Reprogramming
DES can induce lasting changes in gene expression through epigenetic modifications, such as DNA methylation.[1][7] For example, developmental DES exposure can prevent the normal demethylation of the seminal vesicle secretory protein IV (Svs4) gene promoter in male mice, while inducing demethylation of the lactoferrin (Ltf) gene promoter.[6][7] These epigenetic alterations are ERα-dependent and are associated with aberrant gene expression and toxicity.[6][7] This "reprogramming" of the epigenome during a critical developmental window can lead to a permanent predisposition to disease in adulthood.[4]
Diagram 1: Simplified DES Signaling Pathway A diagram illustrating how Diethylstilbestrol (DES) disrupts normal hormonal signaling, leading to teratogenic outcomes.
Teratogenic Effects in Key Animal Models
Mice, rats, and hamsters have been instrumental in modeling the effects of DES. While there are species-specific differences, these models consistently replicate the core pathologies seen in humans, including reproductive tract abnormalities, infertility, and an increased incidence of cancer.[4][8][9]
Mouse Models (Mus musculus)
The mouse model is particularly well-established and has been crucial for mechanistic studies, largely because it effectively replicates the abnormalities reported in DES-exposed humans.[1]
Table 1: Summary of Teratogenic Effects of DES in Mice
| Organ System | Female Offspring Effects | Male Offspring Effects |
| Reproductive Tract | Uterine abnormalities (T-shaped uterus), uterine squamous metaplasia, vaginal adenosis, cervical abnormalities, oviductal defects.[1][8] | Epididymal cysts, cryptorchidism (retained testes), testicular hypoplasia, microphallus, hypospadias.[1][8][10] |
| Fertility | Reduced fertility, abnormal pregnancies, implantation failure.[1][11] | Decreased fertility.[1] |
| Carcinogenicity | Increased incidence of uterine, cervical, and vaginal tumors (including adenocarcinoma).[1][8][10] | Nodular masses in seminal vesicles and prostate gland.[10] Increased susceptibility for tumors passed to subsequent generations.[1] |
| Other | Immune system disorders.[1] Potential for adult weight gain (obesogen effect).[3] | Immune system disorders.[1] |
Rat Models (Rattus norvegicus)
Sprague-Dawley rats are frequently used to study DES teratogenicity. The effects observed often depend on the dose and the specific gestational days of exposure.[12]
Table 2: Summary of Teratogenic Effects of DES in Rats
| Organ System | Female Offspring Effects | Male Offspring Effects |
| Reproductive Tract | Uterine squamous metaplasia, endometritis, convoluted cervix, absence of vaginal fornix.[12][13] Ovarian abnormalities (reduced follicles, oophoritis).[12] | Distension of rete testis and efferent ducts, underdevelopment of epididymal epithelium, reduced cell height in vas deferens.[14][15] |
| Fertility | Reduced litter sizes in breeding studies.[16] | Testicular hypoplasia, penile hypoplasia, cryptorchidism.[8] |
| Carcinogenicity | Increased incidence of mammary and pituitary tumors, some vaginal tumors.[8] | Not a primary finding, but high doses are associated with suppressed androgen receptor expression, a potential precursor to pathology.[14][15] |
| Endocrine Effects | Disrupted estradiol/progesterone balance.[11] | Suppression of androgen production and action.[14][17] |
Hamster Models (Mesocricetus auratus)
The Syrian hamster model is particularly notable for its high susceptibility to DES-induced endometrial adenocarcinoma following neonatal treatment.[18][19]
Table 3: Summary of Teratogenic Effects of DES in Hamsters
| Organ System | Female Offspring Effects | Male Offspring Effects |
| Reproductive Tract | Precocious uterine growth and endometrial gland development, severe hyperplasia.[19] | Epididymal and testicular tumors.[8] |
| Carcinogenicity | High incidence of endometrial adenocarcinoma, tumors of the vagina and cervix.[8][18][19] | Tumors of the epididymis, testis, liver, and kidney.[8] |
Experimental Protocols for Assessing DES Teratogenicity
The design of animal studies is critical for obtaining reproducible and translatable data. Key variables include the route of administration, the vehicle, the dose, and the timing and duration of exposure. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[20][21]
Preparation of DES Disodium Salt Solution
Causality: Diethylstilbestrol is poorly soluble in water. The disodium salt form can be used, or DES can be dissolved in a suitable vehicle like sesame or corn oil. The choice of vehicle is critical as it can affect absorption rates. Oil-based vehicles provide a slower, more sustained release compared to aqueous solutions.
Step-by-Step Protocol:
-
Select Vehicle: Choose a sterile, high-grade vehicle such as sesame oil, corn oil, or phosphate-buffered saline (PBS).[22]
-
Weigh DES: Accurately weigh the required amount of Diethylstilbestrol disodium salt in a sterile container under a chemical fume hood.
-
Dissolve: Add the vehicle to the DES powder. If using oil, gentle warming and vortexing may be required to ensure complete dissolution. For a 100 µ g/0.1 ml dose, one might dissolve 10 mg of DES in 10 ml of oil.
-
Sterilization: If the vehicle is not pre-sterilized, the final solution may need to be filter-sterilized using a 0.22 µm filter compatible with the chosen vehicle.
-
Storage: Store the solution in a sterile, light-protected vial at 4°C. Label clearly with the compound name, concentration, solvent, date of preparation, and expiration date.[21]
Administration Routes and Procedures
The most common administration route for DES in neonatal rodent studies is subcutaneous (SC) injection due to its simplicity and reliability.[23][24]
Step-by-Step Protocol for Neonatal Subcutaneous (SC) Injection:
-
Animal Restraint: Gently restrain the neonatal pup. Pups can be placed on a clean surface. No anesthesia is typically required for this rapid procedure.
-
Injection Site: Locate the injection site in the loose skin over the back (scapular region).
-
Perform Injection: Using a small gauge needle (e.g., 27-30G), gently "tent" the skin. Insert the needle into the subcutaneous space, parallel to the animal's body.[24]
-
Aspirate and Inject: Briefly aspirate to ensure the needle is not in a blood vessel, then slowly inject the predetermined volume (e.g., 20-50 µl for a mouse pup).[24]
-
Post-Injection Care: Return the pup to its dam immediately. Monitor for any signs of distress.
Sample Experimental Workflow: Neonatal Mouse Exposure Study
This workflow is a standard model for assessing the long-term effects of early-life estrogenic exposure.[2]
Causality: The first five days of life in a mouse are a critical period for reproductive tract development. Exposure during this window maximizes the potential for DES to disrupt normal differentiation processes, leading to pathologies that are observable in adulthood.
Diagram 2: Experimental Workflow for Neonatal DES Study A flowchart outlining the key stages of a typical neonatal mouse study investigating the effects of DES.
Transgenerational Effects of DES Exposure
One of the most alarming findings from animal studies is that the adverse effects of DES can be transmitted to subsequent generations that were not directly exposed.[1][5] This suggests that DES can cause heritable changes, likely through epigenetic mechanisms affecting the germline (sperm or eggs).[1]
-
Evidence in Mice: Studies have shown that the descendants of mice exposed in utero to DES have an increased incidence of reproductive tract tumors and fertility problems.[1][8] These effects can be passed down through both the maternal and paternal lineages.[5]
-
Implications: The potential for transgenerational inheritance of disease susceptibility is a profound public health concern. DES serves as a powerful model for studying how early environmental exposures can influence the health of future generations.[5][25]
Conclusion and Future Directions
Animal models have been paramount in defining the teratogenic landscape of Diethylstilbestrol. They have not only confirmed the devastating effects seen in humans but have also provided a window into the fundamental molecular mechanisms of endocrine disruption. The mouse model, in particular, has proven to be a predictive tool for understanding how developmental exposure to estrogenic compounds can reprogram developmental pathways, leading to infertility and cancer in adulthood.[1][4]
For drug development professionals, the lessons from DES are a stark reminder of the unique vulnerability of the developing fetus to hormonal agents. The established animal models and protocols detailed in this guide provide a robust framework for screening new compounds for potential endocrine-disrupting activity. Future research will continue to unravel the complexities of transgenerational epigenetic inheritance and further refine our ability to predict and prevent the long-term consequences of developmental exposures.
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Hansen, H. H., et al. (2015). A Hamster Model of Diet-Induced Obesity for Preclinical Evaluation of Anti-Obesity, Anti-Diabetic and Lipid Modulating Agents. PLOS ONE. [Link]
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- 1. academic.oup.com [academic.oup.com]
- 2. DES biological actions involving receptor mediated activities as a mechanism for its toxicity [diethylstilbestrol.co.uk]
- 3. Birth defects of diethylstilbestrol - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Animal models of prenatal exposure to diethylstilboestrol [diethylstilbestrol.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Diethylstilbestrol (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diethylstilboestrol: II, pharmacology, toxicology and carcinogenicity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models of prenatal exposure to diethylstilboestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prenatal exposure to diethylstilbestrol in mice: toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Diethylstilbestrol on Uterus Structure and Immunological Function in Mice During Early Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genital tract abnormalities in female rats exposed to diethylstilbestrol in utero - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reproductive tract abnormalities in rats treated neonatally with DES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diethylstilbestrol.co.uk [diethylstilbestrol.co.uk]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of the developmental and reproductive toxicity of diethylstilbestrol administered to rats in utero, lactationally, preweaning, or postweaning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rep.bioscientifica.com [rep.bioscientifica.com]
- 18. Etiology of DES-induced uterine tumors in the Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Altered morphogenesis of the immature hamster uterus following neonatal exposure to diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. research.ucsb.edu [research.ucsb.edu]
- 22. A Hamster Model of Diet-Induced Obesity for Preclinical Evaluation of Anti-Obesity, Anti-Diabetic and Lipid Modulating Agents | PLOS One [journals.plos.org]
- 23. az.research.umich.edu [az.research.umich.edu]
- 24. animal.research.wvu.edu [animal.research.wvu.edu]
- 25. Diethylstilbestrol DES Transgenerational Effects Studies [diethylstilbestrol.co.uk]
Methodological & Application
Application Note: In Vivo Administration of Diethylstilbestrol Disodium Salt to Neonatal Mice
Mechanistic Rationale & Paradigm Shift
The neonatal diethylstilbestrol (DES) exposure mouse model is a foundational system for studying endocrine-disrupting chemicals (EDCs), epigenetic inheritance, and clear-cell adenocarcinoma. Historically, DES free base has been administered via subcutaneous injection using lipophilic vehicles like corn or sesame oil[1]. However, repeated injection of viscous oils into the fragile subcutaneous space of neonatal pups introduces significant experimental confounders, including localized granulomatous inflammation, delayed absorption kinetics, and vehicle-induced alterations in lipid metabolism.
By utilizing Diethylstilbestrol Disodium Salt —the water-soluble conjugate of DES—researchers can formulate doses in sterile physiological saline or phosphate-buffered saline (PBS). This substitution ensures rapid systemic distribution and eliminates the lipophilic vehicle background, providing a cleaner molecular baseline for transcriptomic and epigenetic downstream analyses.
Mechanistically, neonatal DES exposure acts by hyperactivating Estrogen Receptor alpha (ERα). During critical developmental windows, this persistent activation upregulates epigenetic modifiers (such as DNMT3A, MBD2, and HDAC2)[2], driving permanent promoter hypomethylation in target genes. This reprogramming leads to lifelong aberrant expression of protooncogenes (like c-fos and c-jun)[3] and inflammatory Cxcl chemokines[1], which ultimately culminates in carcinogenic transformations in the reproductive tract.
Mechanism of DES disodium-induced epigenetic toxicity and oncogenic gene activation.
Quantitative Dose-Response Dynamics
The murine reproductive tract demonstrates a biphasic sensitivity to DES during the early postnatal window. Experimental outcomes vary drastically depending on the exact dosing threshold. The table below outlines the phenotypic dichotomy established across different dosing regimens.
| Dose Level (Standardized to DES Base) | Neonatal Window | Primary Phenotypic & Molecular Outcomes | Ref |
| Low Dose (0.01 - 0.02 µg/kg/day) | PND 1 – 5 | Enhanced uterine wet weight in response to adult estrogen challenge; elevated ERα retention. | [4][5] |
| Standard Carcinogenic Dose (~2.0 µ g/pup/day ) | PND 1 – 5 | Disorganized endometrial stroma; marked epithelial infolding; persistent vaginal epithelial proliferation; c-fos dysregulation. | [3][6] |
| High Dose (>2.0 mg/kg/day) | PND 1 – 5 | Dampened uterine estrogen response; extended estrous cycles; severe reduction in uterine gland density and lymphocyte proliferation. | [4][5] |
Protocol I: Reconstitution of DES Disodium Salt
To ensure reproducibility, researchers must account for the molar mass difference between DES free base (
Causality for Micro-Volume Design:
Because neonatal murine skin is exceptionally thin, subcutaneous injection volumes exceeding 20 µL inevitably lead to fluid leakage, causing severe dosing inaccuracies. The aqueous formulation must be concentrated appropriately to deliver the exact dose in
Step-by-Step Methodology:
-
Molar Adjustment: Weigh the purified Diethylstilbestrol Disodium Salt powder inside a dark-chamber microbalance to protect the photosensitive stilbene backbone from UV degradation.
-
Stock Preparation: Dissolve the salt in sterile, endotoxin-free
Phosphate-Buffered Saline (PBS, pH 7.4) to create a primary stock concentration of mg/mL. Vortex for 30 seconds until fully transparent. -
Working Aliquot Dilution: Dilute the stock 1:10 in PBS to yield a final working concentration of
mg/mL . -
Storage: Immediately aliquot the working solution into amber microcentrifuge tubes. Store at -20°C. Note: Disodium salt solutions degrade rapidly at room temperature under ambient light.
Protocol II: Neonatal Subcutaneous Administration
A highly controlled administration timeline is critical. The critical window for disrupting murine uterine differentiation spans Postnatal Days (PND) 1 through 5.
Standard temporal workflow for neonatal DES administration and downstream phenotypic validation.
Step-by-Step Methodology:
-
PND 0 (Litter Standardization): On the day of birth, cull or foster litters to a standardized size of exactly 8–10 pups. This eliminates metabolic and nutritional variations that can mask endocrine-mediated phenotypes.
-
PND 1 to 5 (Daily Dosing):
-
Gently remove a pup from the nest. Use a warming pad set to 37°C to prevent cold stress.
-
Secure the pup by pinching the loose skin at the dorsal scruff (nape of the neck) using your thumb and index finger. Causality: Injecting into the dorsal neck fold takes advantage of the loose connective tissue, minimizing mechanical pressure on internal organs[6].
-
Using a highly precise Hamilton syringe or a 30-gauge fixed-needle insulin syringe, insert the needle bevel-up into the subcutaneous space.
-
Slowly inject exactly
µL of the DES Disodium working solution ( µg disodium salt). -
Wait 3 seconds before withdrawing the needle. Gently pinch the injection site with a sterile swab for 2 seconds to seal the puncture tract and prevent backflow.
-
-
Return to Dam: Roll the pup gently in soiled bedding to mask human scent, reducing the risk of maternal cannibalism, and return it to the dam.
Self-Validating Quality Control Metrics
Every rigorous experimental protocol requires internal checkpoints to validate success before committing resources to expensive multi-omics or long-term carcinogenic assays.
-
Pre-Pubertal QC (PND 17): Randomly select a subset of females. Euthanize and extract the uterus. A successful standard-dose (
µg) neonatal DES protocol will show a significant deviation in baseline uterine wet weight and an altered volumetric response compared to PBS-treated controls[4]. -
Adult Histological QC (PND 60 - 70): Perform routine Hematoxylin & Eosin (H&E) staining on vaginal tissue cross-sections. In valid models, histological examination will clearly display persistent epithelial cell proliferation, macroscopic swelling, and squamous metaplasia that proceeds completely independent of circulating endogenous estrogens[1].
References
-
Neonatal administration of synthetic estrogen, diethylstilbestrol to mice up-regulates inflammatory Cxclchemokines located in the 5qE1 region in the vaginal epithelium. PLOS One / PubMed Central.[Link]
-
Diethylstilbestrol (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle. Environmental Health Perspectives / PubMed Central.[Link]
-
Developmental exposure to diethylstilbestrol (DES) alters uterine response to estrogens in prepubescent mice: low versus high dose effects. Toxicology and Applied Pharmacology / PubMed.[Link]
-
Effects of Diethylstilbestrol on Uterus Structure and Immunological Function in Mice During Early Pregnancy. Toxics / MDPI.[Link]
-
Effects of neonatal diethylstilbestrol exposure on c-fos and c-jun protooncogene expression in the mouse uterus. Histology and Histopathology.[Link]
-
Effects of neonatal diethylstilbestrol (DES) exposure on morphology and growth patterns of endometrial epithelial cells in CD-1 mice. Toxicologic Pathology / PubMed. [Link]
Sources
- 1. Neonatal administration of synthetic estrogen, diethylstilbestrol to mice up-regulates inflammatory Cxclchemokines located in the 5qE1 region in the vaginal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diethylstilbestrol (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hh.um.es [hh.um.es]
- 4. Developmental exposure to diethylstilbestrol (DES) alters uterine response to estrogens in prepubescent mice: low versus high dose effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of neonatal diethylstilbestrol (DES) exposure on morphology and growth patterns of endometrial epithelial cells in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Aseptic Processing and Sterilization Modalities for Diethylstilbestrol Disodium Solutions
Target Audience: Formulation Scientists, Preclinical Researchers, and Bioprocess Engineers Content Focus: Physicochemical causality, membrane interactions, and thermal stability of non-steroidal estrogens.
Introduction and Mechanistic Context
Diethylstilbestrol (DES) is a highly potent synthetic non-steroidal estrogen. While its systemic clinical administration has been largely discontinued due to its historical association with teratogenic effects and carcinogenesis [1], DES and its derivatives remain heavily utilized in targeted oncology research, endocrine disruption modeling, and the study of nonclassical membrane estrogen receptors (ncmER) [2].
Because the DES free base exhibits extremely poor aqueous solubility (<0.15 mg/mL in mild buffers), formulation scientists rely on Diethylstilbestrol disodium salt . By deprotonating the two symmetrically opposed para-hydroxyl groups, the salt achieves rapid aqueous dissolution. However, this ionic state introduces severe formulation vulnerabilities during sterilization: strict pH dependency and high oxidative susceptibility. Designing a sterilization protocol requires anticipating how thermal energy, membrane chemistry, and atmospheric gases interact with the phenoxide ions.
The Causality of Sterilization Constraints
Sterilizing DES disodium is not merely about achieving a 10⁻⁶ Sterility Assurance Level (SAL); it is about preventing the molecule from reverting to its hydrophobic free base or oxidizing into biologically inactive quinones.
Thermal vs. pH Stability (The Autoclaving Paradox)
Contrary to common assumptions regarding complex organic molecules, the DES backbone is highly thermally stable. Phase-distribution and accelerated degradation studies indicate that DES can withstand standard autoclaving conditions (121°C for 20 minutes) with less than 1% chemical degradation [3]. The true risk of autoclaving is pH drift. As the solution cools post-sterilization in non-hermetic containers, it rapidly absorbs atmospheric CO₂. This forms carbonic acid, dropping the solution's pH. If the pH drops below the compound's pKa (~9.8), the phenoxide ions re-protonate. The dielectric compatibility collapses, leading to instantaneous and irreversible precipitation of the DES free base.
Membrane Adsorption Dynamics (The Filtration Imperative)
Because of the risks associated with heat and pH fluctuation, sterile filtration (0.22 µm) is the gold standard for DES disodium solutions [4]. However, DES retains a highly lipophilic stilbene core. If passed through hydrophobic or high-binding membranes (such as standard Nylon), non-specific hydrophobic interactions will strip the drug from the solvent, severely reducing the final titer. Polyethersulfone (PES) or Polyvinylidene Fluoride (PVDF) membranes are strictly required to ensure >98% drug recovery.
Data Summary: Properties and Modalities
Table 1: Physicochemical Parameters Dictating Sterilization Protocols
| Parameter | Value / Characteristic | Implication for Sterilization Design |
| pKa (Phenolic OH) | ~9.8 | Solution pH must be strictly maintained ≥ 10.0 during any thermal processing to prevent free-base nucleation. |
| Aqueous Solubility | High (Disodium); Low (Free Base) | pH shifts instantly ruin the formulation. Highly alkaline buffers are mandatory. |
| Thermal Stability | Robust (Tolerates 121°C) | Autoclaving is chemically viable only if oxidative and pH states are perfectly controlled. |
| Oxidation Potential | High (Phenoxide ions) | O₂ must be displaced (via Nitrogen or Argon sparging) before applying heat. |
| Photostability | Low (Trans → Cis shift) | Protect from prolonged UV/Visible light. Use amber glassware during processing. |
Table 2: Evaluation of Sterilization Modalities
| Sterilization Method | Efficacy | Mechanistic Drawbacks & Chemical Risks | Recommendation |
| Sterile Filtration (0.22 µm) | Complete | Risk of drug loss if incorrect membrane polymer is selected. | Gold Standard |
| Steam Autoclaving (121°C) | Complete | CO₂ ingress lowers pH causing precipitation; O₂ causes oxidative discoloration. | Conditional |
| Gamma Irradiation | Complete | Phenol rings are rapidly degraded by free radical-induced crosslinking. | Not Recommended |
| UV Sterilization | Partial | Triggers profound trans-cis isomerization, destroying receptor affinity. | Prohibited |
Sterilization Decision Workflow
Decision matrix for selecting the optimal sterilization method for DES disodium solutions based on pH.
Standard Operating Protocols (SOPs)
Protocol A: Aseptic Filtration of DES Disodium (Primary Method)
This method prevents thermal oxidation and circumvents the severe pH liabilities of autoclaving.
-
Buffer Preparation: Prepare a robust alkaline buffer (e.g., 50 mM Glycine-NaOH or Sodium Carbonate buffer) adjusted to pH 10.5 . Amine buffers like TRIS are not recommended due to their highly temperature-dependent pKa.
-
Aseptic Compounding: Inside a Class II Biological Safety Cabinet, gradually add the DES disodium powder to the buffer under continuous, gentle magnetic stirring. Avoid vigorous vortexing to minimize dissolved oxygen incorporation.
-
Membrane Conditioning: Pre-wet a sterile 0.22 µm PES (Polyethersulfone) or PVDF syringe filter with 1–2 mL of the blank buffer. Discard the flow-through. This saturates any trace non-specific binding sites on the membrane.
-
Filtration: Pass the DES solution through the conditioned membrane into a pre-sterilized, depyrogenated amber glass vial .
-
Inert Blanketing & Sealing: Gently blanket the headspace of the vial with sterile Argon or Nitrogen gas. Seal immediately with a PTFE-lined silicone septum.
-
Self-Validating QA/QC Check: Post-filtration, extract a 1 mL aliquot. Measure the pH to confirm it remains >10.0. Assess visually against a dark background; the solution must be completely translucent and colorless. Store protected from light at 4°C.
Protocol B: Terminal Autoclaving of Buffered Solutions (Conditional)
Only to be utilized if downstream regulatory constraints mandate terminal heat sterilization.
-
Strict Buffering: The solution must be formulated in a high-capacity Carbonate-Bicarbonate buffer (pH 10.5). Unbuffered water or saline will fail catastrophically during the cooling cycle.
-
Deoxygenation: Sparge the formulated DES disodium solution with Nitrogen gas for 15 minutes prior to filling.
-
Aliquoting & Headspace Purging: Dispense into Type I borosilicate glass ampoules or heavy-walled vials. Purge the headspace with Nitrogen gas for 10 seconds per vial immediately before crimping. Causality: Heat combined with the high pH required for solubility will rapidly oxidize the phenoxide rings into quinone derivatives if oxygen is present.
-
Sterilization Cycle: Run a standard liquid cycle (slow exhaust) at 121°C and 15 psi for 20 minutes.
-
Self-Validating QA/QC Check: Upon cooling, hold the vial against a white background. If a pinkish, brownish, or yellow hue is observed, oxidative degradation has occurred and the batch must be discarded. Hold against a dark background; any micellar cloudiness indicates CO₂ ingress lowered the pH, precipitating the free base.
References
-
Title: Low Doses of Bisphenol A and Diethylstilbestrol Impair Ca2+ Signals in Pancreatic α-Cells through a Nonclassical Membrane Estrogen Receptor within Intact Islets of Langerhans Source: Environmental Health Perspectives (NIH PubMed Central) URL: [Link]
-
Title: Investigation of Drug-Cyclodextrin Complexes by a Phase-Distribution Method: Some Theoretical and Practical Considerations Source: Chemical and Pharmaceutical Bulletin (PubMed) URL: [Link]
-
Title: Isolation and Characterization of a Novel Diethylstilbestrol-Degrading Bacillus subtilis JF and Biochemical Degradation Metabolite Analysis Source: Frontiers in Microbiology (NIH PubMed Central) URL: [Link]
Precision Molarity Calculation and Formulation of Diethylstilbestrol Disodium Salt for In Vitro and In Vivo Models
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Application Scope: Estrogen Receptor (ERα/β) Profiling, Pituitary Adenoma Induction Models, and Cell-Based Transcriptional Assays
The Mechanistic Rationale: The Shift from Base to Salt Forms
Diethylstilbestrol (DES) is a historically critical synthetic nonsteroidal estrogen, possessing extreme potency as an agonist for both Estrogen Receptors (ERα and ERβ)[1]. Traditionally, biological assays dictate the use of the DES "free base". However, possessing a LogP of approximately 5.1[1], the free base is practically insoluble in physiological aqueous media, compelling researchers to dissolve the compound in high concentrations of DMSO, cyclodextrins, PEG300, or corn oil to maintain solution clarity[2][3].
The Causality of Cytotoxicity: Utilizing DMSO or ethanol as a drug vehicle introduces systemic artifacts in cellular experiments. These organic co-solvents perturb lipid bilayer dynamics and can artificially alter basal transcriptomic profiles, rendering highly sensitive downstream readouts uninterpretable.
By transitioning to Diethylstilbestrol disodium salt , formulation scientists can entirely bypass solvent-induced toxicity. The deprotonation of the two phenolic hydroxyl groups to form a disodium phenoxide salt radically shifts the compound’s partition coefficient, enabling complete dissolution in purely aqueous buffers (e.g., physiological saline or PBS)[4].
Physicochemical Properties & The "Molecular Weight Trap"
The primary cause of irreproducible dose-response data when handling estrogenic salts is an analytical oversight: failing to correct for the mass difference between the free base and the salt form. Researchers often mistakenly weigh the disodium salt while calculating molarity using the free-base molecular weight[5].
Table 1: Physicochemical comparison to eliminate stoichiometric errors.
| Parameter | Diethylstilbestrol (Free Base) | Diethylstilbestrol Disodium Salt |
| CAS Number | 56-53-1[6] | 63528-82-5[4] |
| Molecular Formula | ||
| Molecular Weight | 268.35 g/mol [1] | 312.31 g/mol [4] |
| Solvent Profile | Require DMSO, Ethanol, PEG400[2] | Aqueous buffers (ddH₂O, PBS, Saline) |
| Handling Caveats | Standard desiccation | Highly Hygroscopic (Requires strict desiccation) |
Crucial Insight: Using the free-base molecular weight (268.35 g/mol ) to calculate the molarity of a disodium powder (312.31 g/mol ) intrinsically skews the actual concentration by roughly 14% . This significantly distorts downstream IC₅₀/EC₅₀ kinetic parameterization[5].
Mathematical Fundamentals of Molarity & Mass Calculations
A biological system reacts to the number of active ligand molecules (moles), not to their total weight. Because 1 mole of Diethylstilbestrol disodium salt dissociates completely into 1 mole of active DES dianion, molarity ratios are 1:1 . Therefore, an aqueous 10 mM stock of the salt equates to a 10 mM stock of the active biological moiety.
However, if your in vivo protocol demands a strictly mass-based dose (e.g., "administer 5 mg/kg of active DES"), you must apply a specific adjustment factor to account for the sodium cations:
Example: To administer the equivalent of 5 mg/kg of DES base, you must dose
Visualization of the Calculation Workflow
Fig 1: Dynamic Calculation Workflow for Molarity Formulation of DES Disodium Salt.
Self-Validating Protocol: Preparation of a 10 mM Aqueous Stock
Trying to weigh exactly 3.12 mg on a standard analytical balance introduces massive human error. This self-validating protocol relies on reversed procedural logic: accurately capturing a roughly weighed mass, and dynamically computing the precise solvent volume needed. This mathematically guarantees exact molarity regardless of powder transfer variation[5].
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the DES disodium salt from -20°C storage. Allow it to acclimate inside a desiccator at room temperature for 30 minutes before unsealing.
-
Causality Insight: Phenoxide salts are aggressively hygroscopic. Uncapping a cold vial induces micro-condensation of ambient humidity, adding "invisible water weight." This causes you to weigh less active compound than indicated, resulting in sub-potent experimental dosing.
-
-
Dynamic Weighing: Tare a low-retention microcentrifuge tube on an analytical balance (minimum 0.1 mg precision). Transfer an approximate, arbitrary mass of powder (e.g., ~5 mg). Instantly record the exact measured mass (e.g.,
mg). -
Volume Calculation: Utilize the precise molecular weight of the salt (
g/mol )[4] to determine the total required volume of aqueous solvent for a 10 mM (0.01 mol/L) stock: For our recorded 5.14 mg: -
Solvent Addition: Add exactly 1645.8 µL of sterile ddH₂O or physiological PBS. Vortex moderately until the solid achieves a completely clear, homogenous phase[2].
-
Sterilization via PES Filtration: Push the stock solution through a 0.22 µm Polyethersulfone (PES) syringe filter.
-
Causality Insight: Hydrophilic PES membranes possess ultra-low non-specific binding characteristics, ensuring that highly potent estrogenic compounds are not stripped from the solution during sterilization, unlike classical Nylon filters.
-
-
Aliquoting & Storage: To prevent cumulative oxidative degradation of the phenolic groups via repeated freeze-thaw stress, immediately divide the master stock into single-use 50 µL aliquots and transfer them to -20°C.
(Optional Quality Control): Because DES demonstrates a robust UV-Vis absorbance maximum at approximately 241 nm in mildly alkaline solutions, sophisticated GLP environments can confirm target molarity via spectrophotometric comparison against a USP standard curve[7].
Downstream Application: Target Pathway Activation
When correctly formulated into physiological buffers, the DES disodium salt seamlessly permeates cellular barriers. Its high-fidelity interaction with estrogen receptors validates diverse downstream applications, including the successful induction of pituitary adenoma animal models without confounding lipophilic toxicity[8].
Fig 2: Accurate molarity formulation ensures unhindered ligand-receptor binding and downstream transcription.
References
-
Details of the Drug | DrugMAP (IDRB). Validates free-base MW, LogP properties, and pharmacological mechanisms. URL: [Link]
-
Supplier CAS No 63528-82-5 - BuyersGuideChem. Confirms precise disodium salt CAS registry, chemical formulation, and 312.31 g/mol MW. URL: [Link]
-
DIETHYLSTILBESTROL [HSDB] - PharmaCompass. Standardization properties and synomym registration for chemical handling. URL:[Link]
-
USP Monographs: Diethylstilbestrol Diphosphate - USPBPEP. Outlines quality assurance UV-Vis benchmarks (241 nm). URL: [Link]
Sources
- 1. Details of the Drug | DrugMAP [drugmap.idrblab.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diethylstilbestrol-d3 I CAS#: 58322-36-4 I deuterium labeled Diethylstilbestrol I InvivoChem [invivochem.com]
- 4. buyersguidechem.com [buyersguidechem.com]
- 5. Diethylstilbestrol | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 6. DIETHYLSTILBESTROL [HSDB] - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 7. uspbpep.com [uspbpep.com]
- 8. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Diethylstilbestrol Disodium Salt in Solution
Welcome to the technical support center for Diethylstilbestrol Disodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of Diethylstilbestrol Disodium Salt in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and reproducibility of your experiments.
Introduction to Diethylstilbestrol Disodium Salt and its Stability Challenges
Diethylstilbestrol (DES) is a synthetic non-steroidal estrogen. Its disodium salt form is utilized to enhance its aqueous solubility. However, once in solution, the molecule is susceptible to various degradation pathways, including oxidation, photodegradation, and isomerization. These instabilities can significantly impact experimental outcomes by altering the effective concentration and introducing confounding variables in the form of degradation by-products, some of which may retain biological activity.[1][2] This guide will address these challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Diethylstilbestrol Disodium Salt in solution?
A1: The stability of Diethylstilbestrol Disodium Salt in solution is primarily influenced by three main factors:
-
pH: The pH of the solution can catalyze degradation reactions. Studies on the parent compound, DES, indicate that both acidic and alkaline conditions can promote its degradation.[3] The photodegradation of DES, for instance, has been shown to increase up to a pH of 9.0.[4] Therefore, maintaining an optimal pH is critical.
-
Light: Exposure to light, particularly UV radiation, can lead to photodegradation and isomerization of the molecule.[2][5] It is crucial to protect solutions from light during preparation, storage, and handling.
-
Oxidation: The phenolic hydroxyl groups in the Diethylstilbestrol molecule are susceptible to oxidation. This can be accelerated by the presence of oxygen and certain metal ions in the solution.[1][6]
Q2: What is the recommended solvent for preparing a stock solution of Diethylstilbestrol Disodium Salt?
A2: For long-term storage, it is recommended to prepare stock solutions in high-purity organic solvents such as ethanol or DMSO.[7] Diethylstilbestrol is readily soluble in these solvents at concentrations of approximately 30 mg/mL. Stock solutions in these organic solvents are more stable than aqueous solutions, especially when stored at low temperatures (-20°C or -80°C).[8]
Q3: How long can I store aqueous solutions of Diethylstilbestrol Disodium Salt?
A3: It is strongly recommended not to store aqueous solutions of Diethylstilbestrol for more than one day.[9] If aqueous working solutions are required, they should be prepared fresh from a stock solution in an organic solvent on the day of use.
Q4: Should I be concerned about the cis- and trans-isomers of Diethylstilbestrol in my experiments?
A4: Yes, the cis- and trans-isomers of Diethylstilbestrol are in a dynamic equilibrium that can be influenced by factors such as pH, light, and temperature. The trans-isomer is generally the more stable and biologically active form. Changes in the isomeric ratio can affect the potency of your solution. It is important to control the conditions of your solution to maintain a consistent isomeric composition.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity or inconsistent results over time. | Degradation of the compound in solution. | Prepare fresh aqueous working solutions for each experiment from a frozen stock in an organic solvent. Protect all solutions from light. Consider performing a concentration verification of your working solution using HPLC if inconsistency persists. |
| Precipitate forms in the aqueous working solution. | Poor solubility of the disodium salt at the working concentration or pH. Change in pH affecting solubility. | Ensure the final concentration in your aqueous buffer is below the solubility limit. A common technique is to first dissolve the compound in a small amount of ethanol before diluting with the aqueous buffer.[9] Verify the pH of your final solution. |
| Color change observed in the solution (e.g., yellowing). | Oxidation of the compound. | Use deoxygenated buffers for preparing aqueous solutions. Purging the solvent with an inert gas like nitrogen or argon before dissolving the compound can help. Store solutions in tightly sealed containers with minimal headspace. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of Diethylstilbestrol Disodium Salt in ethanol.
Materials:
-
Diethylstilbestrol Disodium Salt (solid)
-
Anhydrous Ethanol (ACS grade or higher)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Vortex mixer
Procedure:
-
Weigh the desired amount of Diethylstilbestrol Disodium Salt in a sterile microcentrifuge tube.
-
In a chemical fume hood, add the appropriate volume of anhydrous ethanol to achieve a final concentration of 10 mg/mL.
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage (up to 1 year).[8]
Protocol 2: Preparation of an Aqueous Working Solution
This protocol describes the preparation of a 10 µg/mL aqueous working solution in Phosphate Buffered Saline (PBS).
Materials:
-
10 mg/mL Diethylstilbestrol Disodium Salt stock solution in ethanol (from Protocol 1)
-
Phosphate Buffered Saline (PBS), pH 7.4, sterile-filtered
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Prepare this solution fresh on the day of use.
-
Calculate the volume of the stock solution needed to achieve the final concentration of 10 µg/mL in the desired final volume of PBS.
-
In a sterile, amber microcentrifuge tube, add the required volume of PBS.
-
While vortexing the PBS, add the calculated volume of the ethanol stock solution dropwise to ensure rapid mixing and prevent precipitation.
-
Use the freshly prepared aqueous working solution immediately. Do not store.[9]
Key Stability Factors and Recommendations
| Factor | Recommendation | Scientific Rationale |
| pH | Maintain a near-neutral pH (around 7.0-7.4) for aqueous solutions. Use a suitable buffer system. | Both acidic and alkaline conditions have been shown to promote the degradation of DES.[3] A neutral pH is expected to minimize pH-catalyzed degradation. |
| Light Exposure | Always use amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during handling. | DES is known to undergo photodegradation and isomerization upon exposure to light, particularly UV wavelengths.[2][5] |
| Temperature | Store stock solutions at -20°C or -80°C. Prepare aqueous solutions fresh and use them at the experimental temperature. | Lower temperatures slow down the rate of chemical degradation reactions. |
| Oxygen Exposure | Use deoxygenated solvents/buffers where possible. Minimize headspace in storage vials. | The phenolic structure of DES is susceptible to oxidation, which can be initiated by dissolved oxygen.[6] |
| Solvent | Use high-purity organic solvents (ethanol, DMSO) for stock solutions. | Organic solvents provide a more stable environment for long-term storage compared to aqueous solutions where hydrolytic and oxidative degradation can be more prevalent.[9] |
Diagrams
Experimental Workflow for Preparing Stable Solutions
Sources
- 1. Oxidative metabolism of diethylstilbestrol by prostaglandin synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UV photoconversion of environmental oestrogen diethylstilbestrol and its persistence in surface water under sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persulfate-assisted photodegradation of diethylstilbestrol using monoclinic BiVO4 under visible-light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.org [mdpi.org]
- 5. researchgate.net [researchgate.net]
- 6. Voltammetric detection and analysis of the behavior of diethylstilbestrol oxidation products | Scilit [scilit.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Navigating the Challenges of Diethylstilbestrol Disodium Salt: A Technical Guide to Preventing Oxidation in Stock Solutions
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for Diethylstilbestrol disodium salt (DES-Na). As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your stock solutions. The phenolic nature of Diethylstilbestrol makes its disodium salt particularly susceptible to oxidation, which can compromise the accuracy and reproducibility of your experiments. This guide provides in-depth, experience-driven advice to help you prepare, store, and troubleshoot your DES-Na stock solutions, ensuring the reliability of your research.
Frequently Asked Questions (FAQs)
Q1: My Diethylstilbestrol disodium salt stock solution has turned a yellow/pinkish color. What does this mean, and can I still use it?
A faint yellow or pinkish hue is often the first visual indicator of oxidation. This color change is due to the formation of quinone-type oxidation products, which are colored. While a very faint color change might not significantly impact experiments with less stringent requirements, it is a clear sign of degradation. For sensitive applications, such as cell-based assays or in vivo studies, it is strongly recommended to discard the colored solution and prepare a fresh stock. The presence of these oxidation products can lead to unpredictable and erroneous results.
Q2: What is the primary cause of Diethylstilbestrol disodium salt degradation in stock solutions?
The primary cause of degradation is oxidation. The phenolic hydroxyl groups on the Diethylstilbestrol molecule are readily oxidized, especially in aqueous solutions. This process is accelerated by several factors, including:
-
Exposure to atmospheric oxygen: Dissolved oxygen in the solvent is a key culprit.
-
Elevated pH: Higher pH levels (alkaline conditions) can increase the rate of oxidation[1].
-
Exposure to light: Light, particularly UV light, can provide the energy to initiate and propagate oxidative reactions.
-
Elevated temperature: Higher temperatures increase the kinetic energy of the molecules, leading to a faster rate of degradation[1].
-
Presence of metal ions: Certain metal ions can act as catalysts for oxidation reactions.
Q3: What is the recommended solvent for preparing Diethylstilbestrol disodium salt stock solutions?
For the disodium salt, the intended solvent is typically an aqueous buffer. However, given its instability in aqueous solutions, it is often recommended to prepare a concentrated stock in a deoxygenated, high-purity organic solvent such as ethanol or DMSO, and then dilute it into your aqueous experimental medium just before use[2]. If an aqueous stock is absolutely necessary, it should be prepared in a deoxygenated buffer and used immediately. Do not store aqueous solutions for more than a day[2].
Q4: How should I store my Diethylstilbestrol disodium salt stock solutions for optimal stability?
For long-term storage, it is best to store Diethylstilbestrol as a solid at -20°C or below, protected from light and moisture[2]. If a stock solution is necessary, prepare it in an organic solvent like ethanol or DMSO, purge the headspace of the vial with an inert gas (argon or nitrogen), and store at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles[3][4][5].
Troubleshooting Guide
This section addresses specific issues you may encounter with your Diethylstilbestrol disodium salt stock solutions and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution turns yellow/pink rapidly after preparation. | 1. High levels of dissolved oxygen in the solvent. 2. The pH of the aqueous solution is too high. 3. Contamination of the solvent with metal ions. | 1. Use a high-purity solvent and deoxygenate it by sparging with argon or nitrogen gas before use. 2. If using an aqueous buffer, ensure the pH is neutral or slightly acidic. Studies have shown increased degradation at pH > 7[1]. 3. Use metal-free water and high-purity buffers. |
| Precipitate forms in the stock solution upon storage at low temperatures. | 1. The concentration of the stock solution exceeds its solubility at the storage temperature. 2. The solvent is not pure. | 1. Prepare the stock solution at a concentration known to be soluble at the intended storage temperature. 2. Use high-purity, anhydrous solvents. For DMSO stocks, ensure it is anhydrous as moisture can reduce solubility[6]. |
| Inconsistent or unexpected experimental results. | 1. Degradation of the Diethylstilbestrol disodium salt in the stock solution. 2. Inaccurate concentration of the stock solution due to degradation. | 1. Prepare a fresh stock solution following the best practices outlined in this guide. 2. Perform a quality control check on your stock solution using a method like HPLC-UV to determine the actual concentration of the active compound. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Diethylstilbestrol Disodium Salt Stock Solution
This protocol describes the preparation of a more stable, concentrated stock solution in an organic solvent.
Materials:
-
Diethylstilbestrol disodium salt
-
Anhydrous, high-purity ethanol or DMSO
-
Inert gas (argon or nitrogen) with a sparging needle
-
Sterile, amber glass vials with Teflon-lined caps
Procedure:
-
Deoxygenate the Solvent: Sparge the required volume of ethanol or DMSO with a gentle stream of argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.
-
Weighing: In a sterile environment, accurately weigh the desired amount of Diethylstilbestrol disodium salt.
-
Dissolution: Add the deoxygenated solvent to the weighed Diethylstilbestrol disodium salt to achieve the desired stock concentration.
-
Inert Gas Purge: Once the solid is fully dissolved, purge the headspace of the vial with the inert gas for 30-60 seconds to create an inert atmosphere.
-
Storage: Immediately cap the vial tightly and store at -80°C. Prepare in small, single-use aliquots to minimize the number of freeze-thaw cycles.
Protocol 2: Quality Control of Diethylstilbestrol Disodium Salt Stock Solution by HPLC-UV
This protocol provides a general method for assessing the purity and concentration of your stock solution.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[7]
-
Mobile Phase: A gradient of methanol and water is often used. For example, a starting condition of 70:30 (v/v) methanol:water[7]. The exact conditions may need to be optimized for your specific system and to achieve good separation from any degradation products.
-
Flow Rate: 0.7 - 1.0 mL/min[7]
-
Detection Wavelength: Approximately 242 nm[7]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
Procedure:
-
Prepare Standards: Prepare a series of known concentrations of a freshly prepared, high-purity Diethylstilbestrol disodium salt standard in the same solvent as your stock solution.
-
Sample Preparation: Dilute a small aliquot of your stock solution to a concentration that falls within the linear range of your standard curve.
-
Analysis: Inject the standards and the diluted sample onto the HPLC system.
-
Data Interpretation:
-
Purity: Examine the chromatogram of your stock solution for the presence of additional peaks, which may indicate degradation products. The appearance of new peaks that are not present in the fresh standard is a sign of degradation.
-
Concentration: Construct a standard curve by plotting the peak area of the standards against their known concentrations. Use the equation of the line to calculate the actual concentration of your stock solution based on its peak area.
-
Visualizing the Workflow
To ensure clarity and reproducibility, the following diagrams illustrate the key processes for preparing and handling Diethylstilbestrol disodium salt stock solutions.
Caption: Workflow for preparing a stabilized Diethylstilbestrol disodium salt stock solution.
Caption: Troubleshooting logic for common issues with Diethylstilbestrol disodium salt stock solutions.
References
-
Analysis of diethylstilbestrol and its impurities in tablets using reversed-phase high-performance liquid chromatography. R Discovery. [Link]
-
Isolation and Characterization of a Novel Diethylstilbestrol-Degrading Bacillus subtilis JF and Biochemical Degradation Metabolite Analysis. PMC. [Link]
-
Determination of diethylstilbestrol in microbial degradation systems by HPLC—UV. Food Science and Technology. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
Voltammetric detection and analysis of the behavior of diethylstilbestrol oxidation products. Bioelectrochemistry and Bioenergetics. [Link]
-
Simultaneous detection of diethylstilbestrol and estradiol residues with a single immunochromatographic assay strip. PMC. [Link]
Sources
- 1. Isolation and Characterization of a Novel Diethylstilbestrol-Degrading Bacillus subtilis JF and Biochemical Degradation Metabolite Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Diethylstilbestrol | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Diethylstilbestrol-d3 I CAS#: 58322-36-4 I deuterium labeled Diethylstilbestrol I InvivoChem [invivochem.com]
- 6. Analysis of diethylstilbestrol and its impurities in tablets using reversed-phase high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Diethylstilbestrol (DES) Disodium Salt Assay Optimization
Welcome to the DES Assay Support Center . This portal provides in-depth troubleshooting, verified protocols, and mechanistic guidance for researchers, scientists, and drug development professionals handling Diethylstilbestrol (DES) disodium salt. While DES is an extremely potent synthetic nonsteroidal estrogen, it is also a well-documented human carcinogen with significant cellular toxicity profiles. Mismanagement of dosing, incubation time, or cell models often leads to unwanted cytotoxicity, confounding receptor-mediated endpoints (like ERα/ERβ transactivation).
This guide focuses on separating the estrogenic signaling from the oxidative genotoxicity of DES to ensure a self-validating, accurate assay system.
Understanding the Mechanism: Efficacy vs. Cytotoxicity
When conducting in vitro assays, DES acts via two heavily divergent pathways [1]:
-
Receptor-Mediated (Desirable): DES binds estrogen receptors (ERα, ERβ) with sub-nanomolar affinity, triggering classical gene transcription.
-
Quinone-Mediated (Cytotoxic): Higher concentrations (typically >1 μM) trigger enzymatic oxidation via cytochromes P450, lactoperoxidase, or tyrosinase. This metabolizes DES into 3'-hydroxy-DES and eventually DES-3',4'-quinone. The quinone acts as a highly reactive electrophile, intercalating into DNA, forming depurinating adducts (N3Ade and N7Gua), and inducing rapid apoptosis or necrosis [1].
To visualize these bifurcating outcomes, see the pathway diagram below:
Dual mechanisms of DES: ER activation versus quinone-mediated genotoxicity.
Quantitative Reference Data
Proper dosing is the most critical variable in minimizing cytotoxicity. Below is a summary of benchmark EC50 (efficacy) and IC50 (cytotoxicity) values across common cell lines.
| Cell Line / Assay | Biological Endpoint | Effective/Toxic Concentration | Reference Source |
| MCF-7 | ERα Transcriptional Activation (Agonist) | EC50: 0.007 nM | MedChemExpress [2] |
| Sf21 (Recombinant) | ERα / ERβ Binding Affinity | IC50 (Binding): 0.77 μM / 0.61 μM | MedChemExpress [2] |
| MCF-7 | Cytotoxicity (Cell Death, SRB Assay) | IC50 (Viability): ~5.0 μM | MedChemExpress [2] |
| CHO-K1 | Cytotoxicity (72h Trypan Blue) | IC50 (Viability): 10.4 μM | Cvjetko et al. [3] |
Scientific Takeaway: There is roughly a 100,000-fold difference between the concentration required to activate ERα (~10 pM) and the concentration that outright kills mammalian cells (~1-10 μM). Maintain concentrations well below 100 nM for pure receptor binding or reporter studies to avoid overlapping oxidative stress.
Troubleshooting & FAQs
Q1: I am trying to run a luciferase reporter assay for ERα, but my baseline cell viability drops by 40% after 24 hours. Why is DES killing my cells? A: You are likely dosing the DES disodium salt too high. Because it is highly soluble in aqueous solutions, researchers sometimes incorrectly apply micromolar concentrations thinking it functions like a weaker environmental estrogen (like BPA). At concentrations >1 μM, DES oxidation outpaces the cellular antioxidant capacity. This leads to the massive accumulation of DES-3',4'-quinone, resulting in genotoxic cell death [1]. Dial your dosing curve back to the 10 pM – 100 nM range.
Q2: Should I use antioxidants in my assay buffer to prevent quinone formation? A: It depends on your assay format. If you are performing a cell-free competitive binding assay (using rat uterine cytosol or recombinant ER), adding 1 mM Dithiothreitol (DTT) to the assay buffer is standard. DTT stabilizes the receptor and explicitly prevents the formation of the quinone intermediate [4]. However, in live-cell assays , broadly applying reducing agents can artificially alter the cellular redox state and impact the transcription machinery. For live cells, limiting the maximum dose and minimizing assay duration (≤24 hours) are safer methodologies.
Q3: Does the vehicle (DMSO vs. Ethanol) affect DES cytotoxicity? A: DES disodium salt is readily soluble in water, but organic stock solutions are often prepared in DMSO. Ensure the final concentration of your vehicle in the well does not exceed 0.1% (v/v). DMSO itself can increase cell membrane permeability, unexpectedly exacerbating the cellular uptake of reactive DES metabolites.
Validated Protocol: Estrogen Receptor Competitive Binding Assay (Minimizing Cytotoxicity)
This self-validating protocol is adapted from EPA and OECD guidelines [4, 5] and optimized for recombinant human ERα (hrERα) to determine the relative binding affinity of DES while completely averting metabolic cytotoxicity.
1. Reagent & Buffer Preparation
-
Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4.
-
Causality Check (Critical): Add 1 mM DTT fresh immediately before use. This explicitly averts the oxidation of DES into its genotoxic quinone form, thus maintaining both ligand structure and receptor integrity.
-
Radioligand: Prepare [³H]-17β-estradiol (0.5 - 1.0 nM working concentration).
-
DES Stock: Dissolve DES disodium salt in DMSO to 10 mM, then perform serial dilutions in TEDG buffer.
2. Assay Assembly (96-Well Format)
-
Add 50 µL of TEDG buffer to each well.
-
Add 10 µL of the DES serial dilution (ranging from 10 pM to 100 nM final well concentration).
-
Add 10 µL of [³H]-17β-estradiol.
-
Add 30 µL of the hrERα preparation (ensure 50-100 µg protein/well).
3. Incubation
-
Incubate the plates at 4°C for 16-18 hours.
-
Causality Check: Lower temperatures significantly throttle any residual cytochrome/peroxidase enzymatic oxidation while simultaneously allowing steady-state receptor equilibrium to be achieved [4].
4. Separation & Detection
-
Add 50 µL of cold Hydroxylapatite (HAP) slurry to bind the receptor-ligand complexes.
-
Wash the HAP pellet 3 times with TEDG buffer to strip away unbound DES and radioligand.
-
Resuspend in scintillation fluid and read in a microplate scintillation counter to calculate the IC50.
Workflow for cell-free ER competitive binding designed to negate DES oxidation.
References
-
Cavalieri, E. L., et al. "Mechanism of metabolic activation and DNA adduct formation by the human carcinogen diethylstilbestrol: the defining link to natural estrogens." PubMed - NIH, 15 Mar. 2009. URL:[Link]
-
Cvjetko, P., et al. "IC 50 values (lg/mL) for CCO and CHO-K1 cells following exposure to 17a-ethynylestradiol and diethylstilbestrol for 72 h as derived by the MTT and NR assays." ResearchGate. URL:[Link]
-
National Toxicology Program. "Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5." NIH, 5 Oct. 2002. URL:[Link]
-
Freyberger, A., et al. "Assessment of a robust model protocol with accelerated throughput for a human recombinant full length estrogen receptor-α binding assay." UNL Institutional Repository. URL:[Link]
Application Support Knowledge Base: Extending the Shelf-Life of Reconstituted Diethylstilbestrol Disodium Salt
Senior Scientist’s Advisory Note
The use of Diethylstilbestrol (DES) disodium salt is highly favored in drug development and toxicology screening due to its enhanced aqueous solubility compared to standard DES, eliminating the need for high-concentration DMSO vehicles[1]. However, this solubility comes at a severe kinetic cost. Reconstituting the disodium salt in water naturally results in an alkaline microenvironment. Alkaline pH, combined with ambient light, acts as a primary catalyst for a reversible first-order trans-to-cis isomerization[2]. Because the biological activity of DES is entirely dependent on its trans-conformation—which mimics the spatial geometry of estradiol's hydroxyl groups—this invisible conformational shift is the leading cause of irreproducible estrogenic assays[3].
The following troubleshooting guide and self-validating protocols are designed to help researchers arrest this isomerization and prevent oxidative degradation, thereby maximizing the shelf life of your reconstituted stock.
Mechanistic Vulnerabilities of Reconstituted DES
Understanding the degradation pathways is critical for troubleshooting. Loss of potency is rarely due to precipitation; it is almost always a result of isomeric shifts or auto-oxidation.
Mechanistic pathway of trans-DES isomerization and oxidative degradation in aqueous media.
Troubleshooting & Technical FAQs
Q: My in vitro estrogen receptor (ER) activation assay showed a 50% drop in signal from a stock solution prepared last week. Did the compound precipitate? A: Precipitation is unlikely if you used the disodium salt. The drop in signal is due to structural isomerization. In basic aqueous solutions, trans-DES rapidly undergoes O–H cleavage and reorganizes into the cis-conformation[2]. The cis-isomer structurally fails to dock efficiently into the ER ligand-binding domain, resulting in an estrogenic response that is approximately 45% of the activity observed for trans-DES[2]. Always use freshly diluted aqueous working solutions[4].
Q: The reconstituted stock in our 4°C fridge has developed a faint yellow tint. Is it still safe to use? A: No, the stock must be discarded. The yellow/brown tint is a visual indicator of auto-oxidation. DES contains two electron-rich phenolic rings. In the presence of dissolved ambient oxygen, these phenols are oxidized into quinone derivatives, completely abolishing biological activity. This highlights a failure in oxygen exclusion during the reconstitution phase.
Q: We want to avoid DMSO entirely. How can we maximize the shelf life of an aqueous stock? A: Aqueous DES solutions are inherently unstable and are not recommended to be stored as liquids for more than 24 hours[4]. To extend the shelf life to several months, you must alter the thermodynamic state. You must reconstitute in strictly deoxygenated (Ar-purged) water, aliquot immediately into single-use amber vials, and flash-freeze in liquid nitrogen before storing at -80°C[1].
Quantitative Stability & Storage Matrix
To ensure reproducible assays, compare your current storage parameters against these validated shelf-life thresholds.
| Solvent Matrix | Atmospheric Control | Storage Temp | Light Condition | Maximum Validated Shelf Life | Primary Degradation Risk |
| Aqueous (Ambient) | Ambient Air | 4°C | Clear Tube | < 24 Hours [4] | Isomerization & Oxidation |
| Aqueous (Alkaline) | Ambient Air | 20°C | Clear Tube | < 4 Hours | Rapid Trans-to-Cis Shift[2] |
| Aqueous (Ar-Purged) | Argon/Nitrogen | -80°C | Amber Tube | Up to 6 Months | Freeze-thaw crystallization |
| Ethanol / DMSO | Argon/Nitrogen | -20°C | Amber Tube | 1 to 2 Years [1] | Minimal if sealed |
Self-Validating Reconstitution Protocol
To guarantee scientific integrity, protocols cannot rely on blind execution. The methodology below integrates physical quality control (QC) checkpoints. If a phase fails a QC check, the system self-validates by preventing downstream experimental failure.
Phase 1: Solvent Deoxygenation Causality: Displacing ambient O2 prevents the electrophilic attack on DES’s phenolic rings, permanently halting quinone formation.
-
Chill ultrapure water (or buffered saline) to 4°C on an ice bath.
-
Sparge the solvent with high-purity Argon (Ar) or Nitrogen (N2) gas for a minimum of 20 minutes.
-
QC Checkpoint 1 (Validation): Utilize a micro-dissolved oxygen (DO) probe to verify DO concentrations are < 0.5 mg/L before proceeding.
Phase 2: Dark-State Reconstitution Causality: Photons in the UV-Vis spectrum provide the activation energy required to break the pi-bond constraints, driving the trans-to-cis conformational shift.
-
Perform weighing and dissolution under red/amber darkroom lighting.
-
Transfer the DES disodium salt powder into a pre-chilled amber glass vial.
-
Introduce the deoxygenated solvent slowly to achieve a stock concentration (e.g., 5-10 mg/mL). Swirl gently; avoid rigorous vortexing which can introduce cavitation and heat.
Phase 3: Spectroscopic Verification Causality: Because visual inspection cannot detect isomeric shifts, UV-Vis spectroscopy is required to map the conjugated pi-system footprint of the batch.
-
QC Checkpoint 2 (Validation): Withdraw a 5 µL aliquot and dilute in pure ethanol. Run a UV-Vis absorbance scan (200-350 nm). Trans-DES will exhibit a distinct, sharp λmax (typically ~236 nm to 240 nm depending on exact solvent). A significant broadening of this peak or a shift indicates that the basic pH has already induced cis-isomerization. If shifted, discard the batch.
Phase 4: Cryogenic Preservation Causality: Flash freezing rapidly passes the glass-transition phase, preventing concentration gradients and pH spiking that occurs during slow freezing.
-
Aliquot the validated stock into single-use opaque or amber cryovials (e.g., 50 µL per vial).
-
Submerge vials directly into liquid nitrogen for 60 seconds (Flash Freeze).
-
Transfer to a -80°C freezer for long-term storage (up to 6 months). Thaw only once on ice immediately prior to use; never re-freeze[1].
Self-validating reconstitution workflow with integrated quality control checkpoints.
References
1.[2] Oh, S. C., et al. "Isomerism control of diethylstilbestrol by metal surface induced O–H cleavage." Chemical Communications, Royal Society of Chemistry. Available at: 2.[1] MedChemExpress. "Diethylstilbestrol | Estrogen Receptor/ERR Agonist." MedChemExpress Product Datasheets. Available at: 3.[4] Cayman Chemical. "Product Information: Diethylstilbestrol." Cayman Chemical. Available at: 4.[3] Wikipedia Contributors. "Diethylstilbestrol." Wikipedia, The Free Encyclopedia. Available at:
Sources
Validation & Comparative
Comparative Guide to HPLC Methods for Purity Analysis of Diethylstilbestrol Disodium Salt
A Senior Application Scientist's Guide to Method Selection and Implementation
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Diethylstilbestrol (DES) disodium salt, a synthetic nonsteroidal estrogen.[1] Ensuring the purity of this active pharmaceutical ingredient (API) is critical for drug safety and efficacy, as impurities can have unintended pharmacological effects. HPLC is the industry-standard technique for this analysis due to its high resolution, sensitivity, and precision.[2][3]
We will explore two distinct reversed-phase HPLC (RP-HPLC) approaches: a traditional, robust method suitable for routine quality control, and a modern, high-sensitivity LC-MS/MS method ideal for in-depth impurity profiling and pharmacokinetic studies. This guide will delve into the scientific rationale behind the methodologies, provide detailed experimental protocols, and offer a direct comparison to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
The Critical Role of Isomer Separation in DES Analysis
Diethylstilbestrol exists as two geometric isomers: trans-DES and cis-DES. The trans-isomer is the pharmacologically active form, while the cis-isomer is considered an impurity. Therefore, a primary challenge and a critical requirement for any DES purity method is the effective chromatographic separation of these two isomers.[4][5] The structural difference—the more linear trans form versus the bulkier cis form—results in different interactions with the HPLC stationary phase, which can be exploited for separation.[5]
Method 1: Robust RP-HPLC with UV Detection for Routine QC
This method represents a classic, reliable approach for the routine quality control of Diethylstilbestrol disodium salt, focusing on separating the primary geometric isomers and other known impurities.
Scientific Rationale
The choice of a C18 (octadecylsilane) stationary phase is standard for the separation of moderately nonpolar compounds like DES. The long alkyl chains provide a hydrophobic surface that interacts with the analyte. A mobile phase consisting of an organic modifier (acetonitrile or methanol) and a buffered aqueous phase is used to elute the compounds. The use of an acid, such as phosphoric acid, in the mobile phase is crucial.[6] It ensures that the phenolic hydroxyl groups on the DES molecule are protonated (non-ionized), which prevents peak tailing and leads to more consistent retention times and sharper peaks, thereby improving resolution and quantification accuracy. UV detection is employed as DES contains a chromophore that absorbs UV light, making it a simple, robust, and cost-effective detection method.
Experimental Protocol
-
Instrumentation: Standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Accurately weigh and dissolve the Diethylstilbestrol disodium salt sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sonication may be used to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm (or similar).
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.[6]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 240 nm.
-
Expected Performance
This method is designed to provide a clear separation between the cis- and trans-DES isomers, with the less polar trans-isomer typically having a longer retention time.[5] It is also capable of separating other process-related impurities such as DES mono- and dimethyl ethers.[4] The method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose in a regulated environment.[7]
Method 2: High-Sensitivity LC-MS/MS for Advanced Impurity Profiling
For applications requiring higher sensitivity and specificity, such as detecting trace-level impurities, analyzing metabolites in biological matrices, or definitive identification of unknown peaks, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is superior.
Scientific Rationale
This approach couples the powerful separation capabilities of HPLC with the sensitive and highly specific detection of a tandem mass spectrometer. While the chromatographic principles are similar to Method 1 (often using a C18 column), the mobile phase is adapted for MS compatibility. Buffers like phosphoric acid are replaced with volatile alternatives like formic acid or ammonium acetate to prevent ion source contamination.[6]
Detection is achieved by monitoring specific mass-to-charge (m/z) transitions for DES and its potential impurities in Multiple Reaction Monitoring (MRM) mode. This provides exceptional selectivity, as the instrument only detects ions that have a specific precursor mass and fragment into a specific product mass, effectively eliminating matrix interference. This makes it ideal for complex samples or when the lowest possible limits of detection (LOD) and quantification (LOQ) are required.
Experimental Protocol
-
Instrumentation: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Prepare samples as in Method 1, but use an MS-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) as the diluent.
-
Concentrations can be much lower (e.g., in the ng/mL range) due to the high sensitivity of the detector.
-
-
Chromatographic Conditions:
-
Column: C18, 1.7-5 µm, 2.1 x 100-150 mm.
-
Mobile Phase: A: Water with 2.5 mM ammonium acetate; B: Acetonitrile. Isocratic elution (e.g., 60% B).
-
Flow Rate: 0.3 mL/min (typical for 2.1 mm ID columns).
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Negative.
-
MRM Transition: For DES, monitor the transition of the precursor ion [M-H]⁻ at m/z 267.2 to a specific product ion, such as m/z 237.3.
-
Internal Standard: Use of an internal standard (e.g., Daidzein) is recommended for accurate quantification in complex matrices.
-
Method Comparison
| Parameter | Method 1: RP-HPLC with UV Detection | Method 2: LC-MS/MS |
| Primary Application | Routine Quality Control, Purity Assay | Trace-level Impurity Analysis, Bioanalysis, Impurity ID |
| Selectivity | Good; based on chromatographic retention time and UV absorbance. | Excellent; based on retention time and specific mass transitions. |
| Sensitivity | µg/mL level (LOD/LOQ). | ng/mL to pg/mL level (LOD/LOQ). |
| Mobile Phase | Flexible (e.g., phosphate or TFA buffers). | Restricted to volatile buffers (e.g., formic acid, ammonium acetate).[6] |
| Instrumentation | Standard HPLC-UV system (widely available). | HPLC coupled to a tandem mass spectrometer (more specialized). |
| Cost & Complexity | Lower cost, simpler operation. | Higher initial and operational cost, more complex. |
| Confirmation | Tentative identification based on retention time. | Confirmatory identification based on mass fragmentation. |
Workflow & Logic Diagrams
The general workflow for HPLC-based purity analysis follows a logical sequence from sample preparation to final data reporting.
Caption: General workflow for HPLC purity analysis of an API.
Caption: Decision logic for selecting the appropriate HPLC method.
Conclusion and Recommendations
The selection of an appropriate HPLC method for the purity analysis of Diethylstilbestrol disodium salt is contingent on the specific analytical objective.
-
For routine quality control and release testing , where the primary goal is to quantify the main component and known impurities (such as the cis-isomer) against established specifications, the RP-HPLC with UV detection method is robust, cost-effective, and perfectly suitable. Its reliability and simplicity make it the workhorse of most QC laboratories.
-
For research, process development, stability studies, or bioanalytical applications , where identifying unknown degradation products, achieving very low detection limits, or analyzing samples in complex biological matrices is necessary, the LC-MS/MS method is the authoritative choice. Its superior sensitivity and selectivity provide a level of analytical detail that is unattainable with UV detection alone.
Ultimately, both methods are powerful tools in the pharmaceutical scientist's arsenal. A comprehensive analytical strategy may even involve using the LC-MS/MS method during development to identify and characterize impurities, which are then monitored routinely using a validated and transferred HPLC-UV method during production.
References
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Lea, A. R., Kennedy, J. M., & Low, G. K. (1979). Analysis of diethylstilbestrol and its impurities in tablets using reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 177(1), 61-8. Available at: [Link]
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SIELC Technologies. (n.d.). Separation of Diethylstilbestrol dipropionate on Newcrom R1 HPLC column. Available at: [Link]
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Gautam, P. (2017). Method Development and Validation of Stability Indicating RP-HPLC Method for the Determination of Female Hormones in Hormone Concentrates Creams. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
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Qiu, Z., Xie, X., Zhou, P., Yu, P., & Gao, F. (2017). Determination of diethylstilbestrol in human plasma using high performance liquid chromatography-tandem mass spectrometry. Journal of Chinese Pharmaceutical Sciences, 26(2), 124-129. Available at: [Link]
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Pharmaoffer. (n.d.). Diethylstilbestrol API Suppliers. Available at: [Link]
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Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Journal of Pharmacy and Health Research. Available at: [Link]
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Pandey, S. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. Available at: [Link]
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Park, J. H., et al. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1099-1104. Available at: [Link]
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Atay, O., & Yilmaz, B. (2020). Validation of HPLC method for the determination of chemical and radiochemical purity of a 68Ga-labelled EuK-Sub. Journal of the Turkish Chemical Society Section A: Chemistry. Available at: [Link]
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A Head-to-Head Comparison of Diethylstilbestrol Disodium Salt and Bisphenol A: An In Vitro Guide to Assessing Estrogenic Activity
This guide provides a comprehensive framework for the in vitro comparison of Diethylstilbestrol disodium salt (DES), a potent synthetic estrogen, and Bisphenol A (BPA), a widespread environmental endocrine disruptor. Designed for researchers in toxicology, pharmacology, and drug development, this document details the mechanistic basis and step-by-step protocols for key assays that quantitatively assess and differentiate the estrogenic potential of these compounds.
Introduction: Two Xenoestrogens of Significant Concern
Diethylstilbestrol (DES) is a nonsteroidal synthetic estrogen historically prescribed to pregnant women, but later banned for such use due to severe adverse health effects, including an increased risk of cancer.[1][2] Its potent activity makes it a critical positive control in estrogenicity studies.[3] Bisphenol A (BPA) is an industrial chemical used to make certain plastics and resins; it is now recognized as an endocrine-disrupting chemical (EDC) due to its ability to mimic estrogen, albeit with much lower potency than DES.[4][5] The structural similarity of BPA to DES is a key reason for its estrogenic function.[5][6] Comparing these two compounds in vitro is essential for understanding the spectrum of estrogenic activity, from potent pharmaceuticals to low-potency environmental contaminants, and for validating assays designed to detect such activity.
Table 1: Physicochemical Properties of Diethylstilbestrol and Bisphenol A
| Property | Diethylstilbestrol (DES) | Bisphenol A (BPA) |
| Molecular Formula | C18H20O2[7][8] | (CH3)2C(C6H4OH)2[9] |
| Molecular Weight | 268.35 g/mol [7][8] | 228.29 g/mol [6][10] |
| Appearance | Odorless, white crystalline powder[11][12] | White solid crystal/powder[6][9] |
| Solubility | Soluble in ethanol, DMSO; sparingly soluble in aqueous buffers[13] | Soluble in organic solvents, slightly soluble in water[9][10] |
| Melting Point | 170-172 °C[11] | ~158 °C[9] |
Mechanism of Action: The Estrogen Receptor Signaling Pathway
Both DES and BPA exert their primary effects by binding to estrogen receptors (ERs), primarily ERα and ERβ.[14][15] These receptors are ligand-activated transcription factors.[16] Upon binding, the ligand-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[14][17] This action initiates the recruitment of co-activator proteins and the assembly of the transcriptional machinery, leading to the expression of estrogen-responsive genes that control processes like cell proliferation and differentiation.[16][18]
The key difference lies in their binding affinity and the subsequent potency of the response. DES is a high-affinity ligand for ERs, resulting in a potent and prolonged activation of the signaling cascade.[14][19] BPA, in contrast, has a significantly lower binding affinity for ERs, making it a much weaker estrogen.[4][20] Studies have shown BPA's binding affinity to be thousands of times lower than that of DES or the natural hormone 17β-estradiol (E2).[3]
Caption: Classical estrogen receptor signaling pathway initiated by ligand binding.
In Vitro Comparative Experimental Workflows
To quantitatively compare the estrogenic activity of DES and BPA, a tiered approach using multiple assays is recommended. This section details three fundamental in vitro assays: a competitive binding assay to measure receptor affinity, a cell proliferation assay to assess a functional cellular response, and a reporter gene assay to quantify transcriptional activation.
Assay 1: Competitive Estrogen Receptor Binding Assay
Principle: This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]17β-estradiol) for binding to ERs in a prepared cell lysate (cytosol), typically from rat uteri.[21] The concentration of the test chemical that inhibits 50% of the radiolabeled estradiol binding is the IC50 value, which is inversely proportional to the binding affinity.
Detailed Protocol: (Adapted from U.S. EPA guidelines[21][22])
-
Preparation of Rat Uterine Cytosol:
-
Homogenize uteri from ovariectomized rats in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[21]
-
Centrifuge the homogenate at 2,500 x g to pellet the nuclear fraction.
-
Subject the supernatant to ultracentrifugation at 105,000 x g for 60 minutes at 4°C. The resulting supernatant is the cytosol containing the ERs.[21]
-
Determine the protein concentration of the cytosol using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Reaction:
-
In assay tubes, add a fixed amount of uterine cytosol (e.g., 50-100 µg protein).
-
Add a single, fixed concentration of [3H]17β-estradiol (e.g., 0.5-1.0 nM).[21]
-
Add increasing concentrations of the competitor compounds (DES, BPA, or unlabeled 17β-estradiol as a control) in a logarithmic series. Include a vehicle control (e.g., DMSO).
-
For non-specific binding control tubes, add a 100-fold excess of unlabeled 17β-estradiol.
-
Incubate the mixture overnight at 4°C to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a hydroxylapatite (HAP) slurry to each tube to bind the receptor-ligand complexes.
-
Incubate on ice for 15 minutes with intermittent vortexing.
-
Wash the HAP pellet multiple times with buffer to remove the unbound radioligand.
-
Elute the bound radioligand from the pellet with ethanol.
-
-
Quantification and Data Analysis:
-
Transfer the ethanol eluate to a scintillation vial with scintillation cocktail.
-
Measure the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
Plot the percentage of specific [3H]17β-estradiol binding against the log concentration of the competitor.
-
Calculate the IC50 value for each compound using non-linear regression analysis.
-
Assay 2: MCF-7 Cell Proliferation Assay (E-Screen)
Principle: This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.[23] These cells are ER-positive and their growth is stimulated by estrogens.[24] The assay quantifies the proliferative response to a test compound relative to a positive control (17β-estradiol) and a vehicle control.
Detailed Protocol: (Adapted from Soto et al., 1995[24][25])
-
Cell Culture Preparation:
-
Culture MCF-7 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Crucial Step: To remove endogenous estrogens, switch the cells to a phenol red-free medium containing FBS treated with charcoal-dextran (stripping it of steroid hormones) for at least 3-4 days prior to the experiment.[26]
-
-
Seeding Cells:
-
Trypsinize the hormone-starved cells and seed them into 96-well plates at a low density (e.g., 2,000-4,000 cells/well) in the charcoal-stripped medium.
-
Allow cells to attach and adapt for 24-48 hours.
-
-
Treatment:
-
Prepare serial dilutions of DES, BPA, and 17β-estradiol (positive control) in the assay medium.
-
Replace the medium in the wells with the medium containing the test compounds or vehicle control (e.g., DMSO).
-
Incubate the plates for 6 days at 37°C in a 5% CO2 incubator.
-
-
Quantifying Cell Proliferation:
-
After the incubation period, quantify cell number using a suitable method, such as the Sulforhodamine B (SRB) assay, MTS assay, or by direct DNA quantification.
-
For the SRB assay: fix cells with trichloroacetic acid, stain with SRB dye, wash, and then solubilize the bound dye. Measure the absorbance at ~510 nm.
-
-
Data Analysis:
-
Plot the absorbance (or other proliferation metric) against the log concentration of the test compound.
-
Determine the EC50 (half-maximal effective concentration) and the maximal proliferative effect for each compound.
-
The relative proliferative potency (RPP) can be calculated as (EC50 of E2 / EC50 of test compound) x 100.
-
Assay 3: Estrogen Response Element (ERE) Reporter Gene Assay
Principle: This assay provides a direct measure of ER-mediated transcriptional activation. It uses a host cell line (e.g., HeLa, T47D) that has been stably transfected with two components: an expression vector for the human estrogen receptor (hERα) and a reporter vector.[17][27] The reporter vector contains a luciferase gene under the control of a promoter with multiple copies of an ERE.[28] When an active ligand binds to the ER, the complex binds to the EREs and drives the expression of luciferase, which can be measured as light output.
Caption: Workflow for an Estrogen Response Element (ERE) reporter gene assay.
Detailed Protocol: (General protocol, may vary by cell line and reporter system[28][29])
-
Cell Culture and Seeding:
-
Culture the chosen reporter cell line (e.g., T47D-KBluc) in the recommended growth medium.
-
The day before the assay, seed the cells into a white, clear-bottom 96-well plate at a density that will result in ~80-90% confluency at the end of the experiment.
-
-
Compound Treatment:
-
Prepare a dilution series for DES, BPA, and 17β-estradiol in the appropriate assay medium (often phenol red-free and with charcoal-stripped serum).
-
Remove the seeding medium from the cells and add the medium containing the test compounds or vehicle control.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for transcriptional activation and luciferase protein expression.
-
-
Luminescence Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a commercial luciferase assay reagent (which contains the substrate luciferin and lyses the cells) to each well.[29]
-
Incubate for 15-30 minutes at room temperature to allow the enzymatic reaction to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.
-
Comparative Data Analysis and Interpretation
The data from these three assays provide a multi-faceted comparison of DES and BPA, revealing significant differences in their estrogenic potential.
Table 2: Typical Comparative In Vitro Data for DES and BPA
| Assay | Parameter | Diethylstilbestrol (DES) | Bisphenol A (BPA) | Potency Difference (Approx.) |
| ER Binding Assay | IC50 (nM) | ~0.5 - 1.0[3] | ~5,000[3] | DES is 5,000-10,000x more potent |
| MCF-7 Proliferation | EC50 (nM) | ~0.001 - 0.01 | ~100 - 1,000 | DES is >10,000x more potent |
| ERE Reporter Assay | EC50 (nM) | ~0.01 - 0.1 | ~10 - 100[30] | DES is 1,000-10,000x more potent |
Note: The absolute values can vary between laboratories, cell lines, and specific assay conditions. The relative potency difference is the key takeaway.
Interpretation of Results:
-
Binding Affinity: The competitive binding assay directly demonstrates that DES has a vastly higher affinity for the estrogen receptor than BPA.[3] An IC50 in the low nanomolar or even sub-nanomolar range for DES is typical, whereas BPA's IC50 is in the micromolar range.[3] This is the molecular basis for the observed differences in biological potency.
-
Cellular Proliferation: The E-Screen assay confirms that the difference in binding affinity translates to a functional cellular outcome. DES stimulates MCF-7 cell proliferation at picomolar concentrations, showcasing its high potency. BPA can also induce proliferation, but only at concentrations that are several orders of magnitude higher (micromolar range).[3]
-
Transcriptional Activation: The ERE reporter assay corroborates the findings from the other two assays. It provides a clean, mechanistic readout of ERE-mediated gene transcription. The results will show that DES is a full and potent agonist, inducing a strong luciferase signal at very low concentrations, while BPA is a weak agonist, requiring much higher concentrations to elicit a response.[30]
Discussion and Implications for Research
The combined data from these in vitro assays provide a clear and quantitative picture: DES is a highly potent synthetic estrogen, while BPA is a weak environmental estrogen.
-
Causality in Experimental Design: The use of charcoal-stripped serum is critical in the cell-based assays to remove confounding endogenous hormones, thereby creating a low-background system where the specific effects of the test compounds can be accurately measured. Similarly, including a strong positive control (DES or E2) and a vehicle control is essential for validating each experiment and normalizing the data.
-
Self-Validating Systems: A trustworthy protocol will demonstrate a clear dose-response relationship. For DES, this should span several orders of magnitude, from picomolar to nanomolar concentrations. For BPA, the response will be shifted significantly to the right (higher concentrations). The absence of a response in ER-negative cell lines (a useful negative control experiment not detailed here) would further validate that the observed effects are ER-mediated.
-
Authoritative Grounding: These assays are well-established and form the basis of regulatory testing guidelines, such as those from the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD), for screening chemicals for endocrine-disrupting activity.[17][21]
Conclusion
The in vitro comparison of Diethylstilbestrol disodium salt and Bisphenol A using receptor binding, cell proliferation, and reporter gene assays provides a robust model for characterizing estrogenic compounds. The results consistently demonstrate that DES is a potent estrogen agonist with high receptor affinity and cellular activity at sub-nanomolar concentrations. In contrast, BPA is a weak agonist, requiring micromolar concentrations to elicit similar, though often less maximal, effects. This guide provides the necessary protocols and interpretive framework for researchers to reliably assess and compare the estrogenic potential of novel compounds against these two important benchmarks.
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Molecular mechanism of action of bisphenol and bisphenol A mediated by oestrogen receptor alpha in growth and apoptosis of breast cancer cells. British Journal of Pharmacology. Available at: [Link]
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Main physicochemical properties of bisphenol A (BPA). ResearchGate. Available at: [Link]
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Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. National Toxicology Program. Available at: [Link]
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Bisphenol A (BPA). KÜRE Encyclopedia. Available at: [Link]
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Understanding the Mechanistic Link between Bisphenol A and Cancer Stem Cells. International Journal of Molecular Sciences. Available at: [Link]
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Bisphenol A: Chemical Properties, Uses & Safety Explained. Vedantu. Available at: [Link]
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An insight into bisphenol A, food exposure and its adverse effects on health: A review. Food and Chemical Toxicology. Available at: [Link]
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Potential Mechanisms of Bisphenol A (BPA) Contributing to Human Disease. International Journal of Molecular Sciences. Available at: [Link]
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Physico-chemical and Biological Techniques of Bisphenol A Removal in an Aqueous Solution. Journal of Ecological Engineering. Available at: [Link]
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Classical and Non-classical Estrogen Receptor Effects of Bisphenol A. Springer Link. Available at: [Link]
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Bisphenol A interaction with estrogen receptors. ResearchGate. Available at: [Link]
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Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. U.S. EPA. Available at: [Link]
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What is the mechanism of Diethylstilbestrol? Patsnap Synapse. Available at: [Link]
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Destrol Drug Information. PharmaCompass.com. Available at: [Link]
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Differential Effects of Bisphenol A and Diethylstilbestrol on Human, Rat and Mouse Fetal Leydig Cell Function. PLoS ONE. Available at: [Link]
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TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. National Toxicology Program. Available at: [Link]
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Diethylstilbestrol Drug Information. PharmaCompass.com. Available at: [Link]
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Diethylstilbestrol | C18H20O2 | CID 448537. PubChem - NIH. Available at: [Link]
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Human Estrogen Receptors Reporter Assay PANEL. INDIGO Biosciences. Available at: [Link]
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Evaluation of estrogenic activity by MCF7 cell culture bioassay, in drinking water from different wat. Agriculture Journal IJOEAR. Available at: [Link]
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EPA Health Effects Test Guidelines: Estrogen Receptor Transcriptional Activation. U.S. EPA. Available at: [Link]
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Diethylstilbestrol (DES). Breast Cancer Prevention Partners (BCPP). Available at: [Link]
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Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. Assay and Drug Development Technologies. Available at: [Link]
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Estrogenic activity in vivo and in vitro of some diethylstilbestrol metabolites and analogs. Biochemical Pharmacology. Available at: [Link]
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Competitive binding assay for estrogen receptor in monolayer culture: Measure of receptor activation potency. Journal of Steroid Biochemistry. Available at: [Link]
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The E-screen assay: a comparison of different MCF7 cell stocks. Environmental Health Perspectives. Available at: [Link]
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Diethylstilbestrol. Wikipedia. Available at: [Link]
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Modeling binding equilibrium in a competitive estrogen receptor binding assay. Chemosphere. Available at: [Link]
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Modeling binding equilibrium in a competitive estrogen receptor binding assay. PubMed. Available at: [Link]
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Potential estrogenic effects of bisphenol-A estimated by in vitro and in vivo combination assays. Journal of Toxicological Sciences. Available at: [Link]
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The E-screen assay: a comparison of different MCF7 cell stocks. Semantic Scholar. Available at: [Link]
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Effects of Bisphenol A and Diethylstilbestrol on Estrogen Receptor Expression and Male Fertility. Interdisciplinary Journal of Health Sciences. Available at: [Link]
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Structural similarity of diethylstilbestrol (DES) and bisphenol A (BPA). ResearchGate. Available at: [Link]
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Bisphenol-A and diethylstilbestrol exposure induces the expression of breast cancer associated long noncoding RNA HOTAIR in vitro and in vivo. Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
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Diethylstilbestrol. NIST WebBook. Available at: [Link]
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A Senior Scientist's Guide to the Mass Spectrometric Identification of Diethylstilbestrol
Introduction: The Analytical Imperative for Diethylstilbestrol (DES)
Diethylstilbestrol (DES) is a synthetic nonsteroidal estrogen first synthesized in 1938.[1] Historically, it was prescribed to pregnant women to prevent miscarriages, a practice that was halted by the U.S. Food and Drug Administration (FDA) in 1971 after it was linked to a rare vaginal cancer in the daughters of women who took the drug.[2][3] Due to its potent estrogenic activity and status as a known human carcinogen, DES has been banned for use in food-producing animals in many jurisdictions, including the European Union.[4] Its illicit use as a growth promoter, however, necessitates robust, sensitive, and unambiguous analytical methods for its detection in complex biological and environmental matrices.
This guide provides a comparative analysis of mass spectrometry-based techniques for the identification and quantification of Diethylstilbestrol. We will delve into the causality behind methodological choices, compare the performance of different platforms, and provide actionable experimental protocols for researchers in drug development, food safety, and clinical diagnostics. The focus is on the analysis of Diethylstilbestrol itself; its water-soluble disodium salt form readily converts to the parent DES molecule in the aqueous and slightly acidic-to-neutral pH conditions typical of reversed-phase liquid chromatography, and it is this parent molecule that is ultimately identified.
The Analytical Challenge: Isomers, Trace Levels, and Matrix Complexity
The effective identification of DES is non-trivial. The primary challenges include:
-
Isomerism: DES exists as cis- and trans- isomers. While the trans- isomer is more stable and biologically active, analytical methods must be capable of chromatographically resolving these forms to prevent inaccurate quantification.
-
Trace-Level Detection: In regulatory and clinical settings, detection limits in the low parts-per-billion (ppb or µg/L) or even parts-per-trillion (ppt or ng/L) range are often required.[5]
-
Matrix Effects: Biological samples like plasma, urine, and tissue are incredibly complex. Co-eluting endogenous compounds can interfere with the ionization of DES in the mass spectrometer source, causing either signal suppression or enhancement, which can compromise analytical accuracy.[4]
Core Principles: Ionization and Fragmentation of DES
The key to the mass spectrometric detection of DES lies in its molecular structure, which features two phenolic hydroxyl groups. This structure dictates the optimal analytical approach.
Choosing the Right Ionization Technique
For liquid chromatography-mass spectrometry (LC-MS), Electrospray Ionization (ESI) in negative ion mode is the universally preferred method. The causality is straightforward: the phenolic hydroxyl groups are acidic and are readily deprotonated in the ESI plume, forming a stable and abundant precursor ion, [M-H]⁻ , at a mass-to-charge ratio (m/z) of 267.1.[6][7] This process is highly efficient and provides the basis for excellent sensitivity. While Atmospheric Pressure Chemical Ionization (APCI) is an option, it is generally less sensitive for this class of compounds.
A Comparative Guide to Mass Spectrometry Platforms
The choice of mass analyzer is dictated by the analytical goal: is the primary need for high-throughput, sensitive quantification, or for unambiguous, legally-defensible confirmation?
| Technique | Primary Use | Sample Prep | Confidence in ID | Throughput | Key Advantage |
| LC-MS/MS (Triple Quad) | Targeted Quantification | Moderate (e.g., SPE, LLE) | High (with 2+ transitions) | High | Unmatched sensitivity and selectivity for known targets (MRM). |
| LC-HRMS (TOF, Orbitrap) | Confirmation & Unknowns | Moderate | Very High | Moderate | Accurate mass measurement provides elemental composition for unambiguous ID.[8] |
| GC-MS | Targeted Quantification | High (Requires derivatization) | High (with library match) | Moderate | Excellent chromatographic resolution of isomers.[9] |
The Workhorse: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For routine monitoring and quantification, the triple quadrupole (QqQ) mass spectrometer is the gold standard.[10] It operates in Multiple Reaction Monitoring (MRM) mode, which acts as a highly specific chemical filter.
-
Mechanism: The first quadrupole (Q1) is set to isolate the DES precursor ion (m/z 267.1). This ion is then fragmented in the collision cell (q2), and the third quadrupole (Q3) is set to detect only specific, characteristic product ions.
-
Expertise in Action: The most common and robust transition for DES is the fragmentation of the deprotonated molecule [M-H]⁻ to a major product ion at m/z 237.1 .[6] This corresponds to the loss of an ethyl group radical followed by rearrangement, a characteristic fragmentation of stilbene estrogens. Monitoring at least two such transitions (e.g., a primary "quantifier" and a secondary "qualifier") provides high confidence in the identification, as per regulatory guidelines like the European Commission Decision 2002/657/EC.[4]
The Gold Standard for Confirmation: High-Resolution Mass Spectrometry (HRMS)
When the goal is irrefutable identification, particularly in legal or research contexts, HRMS platforms like Time-of-Flight (TOF) or Orbitrap are superior.
-
Mechanism: These instruments measure the m/z of an ion with extremely high accuracy (typically < 5 ppm error).
-
Trustworthiness Through Accuracy: A triple quadrupole measures a nominal mass (e.g., 267.1). An Orbitrap or TOF, however, can measure the exact mass (e.g., 267.1391 for the [M-H]⁻ ion of DES, C₁₈H₁₉O₂⁻).[7] This precision allows for the calculation of a unique elemental formula, ruling out thousands of other potential isobaric interferences and providing an exceptionally high degree of confidence.
The Classic Approach: Gas Chromatography-Mass Spectrometry (GC-MS)
Before the widespread adoption of LC-MS, GC-MS was a common method for DES analysis.[8]
-
The Derivatization Imperative: DES is not sufficiently volatile for GC analysis. Therefore, a chemical derivatization step is mandatory to block the polar hydroxyl groups. The most common method is silylation to form the bis-trimethylsilyl (TMS) derivative.[8][11]
-
Comparison: While GC can offer excellent chromatographic separation, the additional sample preparation step increases time, cost, and potential for error. For most modern applications, LC-MS/MS is preferred due to its simpler workflow and ability to handle non-volatile compounds without derivatization.
Experimental Protocols & Workflows
A self-validating protocol is essential for trustworthy results. The inclusion of a stable isotope-labeled internal standard (e.g., DES-d6) is critical to correct for matrix effects and ensure quantitative accuracy.
Workflow for DES Analysis
Caption: General workflow for the analysis of Diethylstilbestrol from biological matrices.
Protocol 1: Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: Take 1 mL of plasma or urine. Add 50 µL of an internal standard working solution (e.g., DES-d6 at 100 ng/mL).
-
SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by washing sequentially with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute the DES and internal standard from the cartridge with 3 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
Protocol 2: LC-MS/MS Method (Triple Quadrupole)
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid or 2.5 mM ammonium acetate
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 40% B
-
1-5 min: Linear ramp to 95% B
-
5-6 min: Hold at 95% B
-
6.1-8 min: Return to 40% B and equilibrate
-
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer with ESI source
-
Ionization Mode: Negative ESI
-
Key MS Parameters:
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150 °C
-
Drying Gas Temperature: 350 °C
-
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| Diethylstilbestrol | 267.1 | 237.1 | ~30 | Quantifier[5][6] |
| Diethylstilbestrol | 267.1 | 251.1 | ~27 | Qualifier[5] |
| DES-d6 (Internal Std) | 273.1 | 243.1 | ~30 | Quantifier |
Interpreting the Data: Fragmentation and Confirmation
The fragmentation of DES is highly characteristic. The primary cleavage event involves the loss of an ethyl group from the core of the molecule.
Caption: Characteristic fragmentation pathway of the Diethylstilbestrol precursor ion.
For a sample to be confirmed as positive for DES using LC-MS/MS, it must meet three criteria:
-
The retention time must match that of a known reference standard.
-
The signal for the precursor ion (m/z 267.1) must be present.
-
At least two product ions (e.g., m/z 237.1 and 251.1) must be detected, and their relative abundance ratio must match that of the reference standard within a specified tolerance.
Conclusion and Recommendations
The choice of mass spectrometric technique for the identification of Diethylstilbestrol is a direct function of the analytical objective.
-
For high-throughput, sensitive quantification in routine screening, LC-MS/MS is the undisputed method of choice. Its MRM capability provides a superior combination of sensitivity, selectivity, and speed.
-
For unambiguous confirmation and in situations requiring the highest possible confidence (e.g., forensic analysis, novel metabolite discovery), LC-HRMS is essential. The ability to determine an exact mass and elemental formula provides a level of certainty that other techniques cannot match.
-
GC-MS remains a viable technique but has been largely superseded by LC-MS methods that do not require a cumbersome derivatization step, making them more efficient for modern analytical laboratories.
By understanding the chemical properties of Diethylstilbestrol and the specific strengths of each mass spectrometry platform, researchers can select and implement the optimal workflow to achieve reliable, accurate, and defensible results.
References
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Covey, T., Maylin, G., & Henion, J. (1985). Quantitative secondary ion monitoring gas chromatography/mass spectrometry of diethylstilbestrol in bovine liver. Biomedical Mass Spectrometry, 12(6), 274-87. Available at: [Link]
-
Zhao, L., et al. (2015). DETERMINATION OF DIETHYLSTILBESTROL IN HUMAN PLASMA WITH MEASUREMENT UNCERTAINTY ESTIMATION BY LIQUID CHROMATOGRAPHY-TANDEM MASS. Journal of Liquid Chromatography & Related Technologies, 38(3), 355-361. Available at: [Link]
-
Qiu, Z., et al. (2017). Determination of diethylstilbestrol in human plasma using high performance liquid chromatography-tandem mass spectrometry. Journal of Chinese Pharmaceutical Sciences, 26(2), 124-129. Available at: [Link]
-
Schmidt, K., Stachel, C., & Gowik, P. (2008). Development and in-house validation of an LC-MS/MS method for the determination of stilbenes and resorcylic acid lactones in bovine urine. Analytical and Bioanalytical Chemistry, 391(4), 1199-1210. Available at: [Link]
-
Engel, L. L., et al. (1978). The mass spectra of diethylstilbestrol and related compounds. Biomedical Mass Spectrometry, 5(10), 582-6. Available at: [Link]
-
Schmidt, K., Stachel, C., & Gowik, P. (2008). Development and in-house validation of an LC-MS/MS method for the determination of stilbenes and resorcylic acid lactones in bovine urine. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 448537, Diethylstilbestrol. PubChem. Retrieved from [Link].
-
Verheggen, K., et al. (1983). Identification and quantification of diethylstilbestrol in the urine of cattle by both low and high resolution gas chromatography mass spectrometry. Biomedical Mass Spectrometry, 10(3), 209-14. Available at: [Link]
-
Agilent Technologies. (2014). Determination of Eight Estrogens in Milk by UHPLC and the Agilent 6495 Triple Quadrupole Mass Spectrometer. Agilent Application Note. Available at: [Link]
-
Nguyen, T. A., et al. (2019). Simultaneous detection of diethylstilbestrol and estradiol residues with a single immunochromatographic assay strip. Food Science & Nutrition, 7(10), 3345-3354. Available at: [Link]
-
DES Action USA. (2016). DES and The Identification Problem. Diethylstilbestrol. Available at: [Link]
-
ResearchGate. (n.d.). Production, fragmentation, and quantification of diethylstilbestrol... [Image]. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (2024). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent Poster Reprint. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Diethylstilbestrol. NIST Chemistry WebBook. Retrieved from [Link]
-
Taggart, M. A., et al. (2019). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods, 11(7), 899-910. Available at: [Link]
-
Centers for Disease Control and Prevention. (2003). DES self-assessment : a guide to understanding your risk for DES exposure. CDC Stacks. Available at: [Link]
-
mzCloud. (2015). Diethylstilbestrol. mzCloud. Available at: [Link]
-
Zhou, Y., et al. (2008). Mass spectra of TMS derivative of a di-trimethylsilyl (TMS) diethylstilbestrol (DES)... [Image]. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-TOF-MS (System C) chromatogram obtained from diethylstilbestrol... [Image]. ResearchGate. Retrieved from [Link]
-
Palmer, J. R., et al. (2006). Breast Cancer Screening in Women Exposed In Utero to Diethylstilbestrol. Cancer Epidemiology, Biomarkers & Prevention, 15(4), 740-745. Available at: [Link]
-
Hartles, S. (2025). Diethylstilbestrol (DES) 2025: Survivors Speak, Parliament Listens, but Will Government Act?. Harm & Evidence Research Collaborative. Available at: [Link]
-
National Women's Health Network. (n.d.). DES(Diethylstilbestrol) RESOURCE GUIDE. National Women's Health Network. Available at: [Link]
-
Liu, R., et al. (2015). Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry. Talanta, 144, 849-855. Available at: [Link]
-
Wang, H., et al. (2025). Effects of Diethylstilbestrol on the Structure and Function of the Spleen in Male Golden Hamsters. Toxics, 13(5), 363. Available at: [Link]
-
Mattiussi, A., et al. (1987). Induction of DNA fragmentation and DNA repair synthesis in human and rat hepatocytes by diethylstilbestrol. Cancer Letters, 36(1), 19-27. Available at: [Link]
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Comparative Gene Expression Profiling of Diethylstilbestrol (DES) Disodium Salt: A Comprehensive Technical Guide
As a synthetic non-steroidal estrogen, Diethylstilbestrol (DES) has long served as an archetype for studying endocrine-disrupting chemicals (EDCs) and hormonal carcinogenesis. For drug development professionals and molecular toxicologists, establishing a rigorous transcriptomic profile of DES exposure—and comparing it directly with natural 17β-estradiol (E2)—is critical for identifying unique mechanistic pathways responsible for its well-documented genotoxic and teratogenic effects [1].
In modern in vitro and in vivo profiling, researchers frequently utilize Diethylstilbestrol disodium salt . This form is strategically chosen for its significantly enhanced aqueous solubility compared to the highly lipophilic standard DES base. By deploying the disodium salt, researchers can eliminate high-concentration non-polar solvents (like DMSO) from their assays, effectively removing solvent-induced transcriptomic background noise that can confound differential expression analysis (DEA).
Comparative Transcriptomic Signatures: DES vs. 17β-Estradiol
While DES is often broadly classified as an estrogen mimic, transcriptomic profiling reveals robust, chemical-specific divergences in gene network disruption compared to E2. The causality behind these differences lies in divergent coregulator recruitment upon Estrogen Receptor (ERα/ERβ) binding, leading to disparate epigenetic regulation and downstream pathway activation.
Tissue-Specific Gene Network Disruptions
-
Uterine Epithelium: In neonatal mouse models, global transcript profiling shows over 900 genes differentially expressed upon DES exposure. Notably, DES triggers a profound upregulation of genes tied to adipogenesis and lipid metabolism—particularly the PPARγ pathway, alongside elevated G6PD and GLUT1. This permanently shifts the metabolic phenotype of uterine epithelial cells, an effect uncharacteristic of natural E2 signaling [2]. Additionally, DES represses cell-cycle regulator Ccnd1 while upregulating Ltf and Tgfb1, mechanisms linked to latent uterine adenocarcinoma [3].
-
Prostate Dysplasia: In Noble rat models, transcriptomics unravel lobe-specific dysregulation. E2 strictly perturbs gene expression networks in the lateral prostate (LP), whereas DES specifically targets and alters the gene expression profile of the ventral prostate (VP). Hierarchical clustering reveals unique disruptions in cell motility and proliferation pathways exclusive to DES[4].
-
Testicular Leydig Cells: Microarray and Gene Ontology (GO) analyses in TTE1 Leydig cell lines uncover a startling mechanistic divergence. E2 exposure upregulates intrinsic apoptotic pathways (e.g., Tia1, Gas1). Conversely, DES disodium salt dramatically downregulates DNA repair capabilities and apoptotic programs, actively promoting a cellular environment conducive to mutagenesis and carcinogenesis [5].
Quantitative Transcriptomic Comparison
The following table summarizes standardized fold-change responses and pathway mapping across key experimental models comparing DES to 17β-Estradiol:
| Target Tissue Model | Regulated Gene / Pathway | DES Disodium Salt Effect | 17β-Estradiol (E2) Effect | Associated Biological Outcome |
| Uterine Epithelium | PPARγ / Adipogenesis | Strong Upregulation (>2.5x) | Minimal Alteration | Elevated lipid droplet deposition; abnormal metabolism [2] |
| Uterine Neoplasia | Ccnd1, Tgfb1, Sfrp4 | Disrupted (>1.5x fold diff) | Transient Alteration | Latent uterine adenocarcinoma & developmental defect [3] |
| Prostate (Ventral) | ER Signaling Networks | High Dysregulation | Negligible Effect | Ventral lobe dysplasia [4] |
| Prostate (Lateral) | ER Signaling Networks | Negligible Effect | High Dysregulation | Lateral lobe dysplasia [4] |
| Leydig Cells | Apoptotic Program (Tia1) | Downregulated (-1.8x) | Upregulated (+2.1x) | Carcinogenic progression vs. natural cell turnover [5] |
Pathway Divergence Visualization
To understand why DES causes unique pathogenic changes despite acting on the same primary receptors as E2, we must map the functional divergence downstream of the ligand-receptor complex.
Transcriptomic divergence between DES Disodium Salt and 17β-Estradiol signaling pathways.
Methodologies: Standardized Workflow for Comparative RNA-Seq
To capture the high-resolution transcriptomic data described above, laboratories must institute self-validating RNA-Sequencing protocols. The causality driving this methodology emphasizes maximum RNA integrity and the mitigation of solvent bias.
Protocol: High-Fidelity Transcriptomic Profiling of DES
Step 1: Compound Preparation & Solvation
-
Rationale: Standard DES requires DMSO, a known transcriptomic confounder at concentrations >0.1%. Using DES disodium salt circumvents this.
-
Procedure: Dissolve DES disodium salt in cell-culture grade, sterile
or standard culture media to yield a stock solution. Perform serial dilutions to reach physiological/toxicological dosing concentrations ( ).
Step 2: Cell Culture & Dosing
-
Procedure: Plate target models (e.g., MCF-7 breast cancer cells, TTE1 Leydig cells, or primary uterine epithelial cells) in phenol red-free media supplemented with dextran-coated charcoal-stripped fetal bovine serum (DCC-FBS) for 48 hours prior to treatment. This starves the cells of background exogenous estrogens.
-
Treatment: Expose cells to vehicle control,
DES disodium salt, or E2 for a defined kinetic window (typically 4, 12, and 24 hours).
Step 3: Total RNA Extraction & Quality Control
-
Procedure: Lyse cells using a monophasic solution of phenol and guanidinium isothiocyanate. Isolate RNA using silica-membrane spin columns with an on-column DNase I digestion step to eliminate genomic DNA contamination.
-
Validation: Quantify via fluorometric assay (Qubit). Assess integrity using an Agilent Bioanalyzer. Strict Requirement: Proceed only with RNA Integrity Number (RIN)
to prevent transcript length bias during differential analysis.
Step 4: RNA-Seq Library Preparation
-
Procedure: Utilize a poly-A capture workflow using oligo(dT) magnetic beads to enrich mRNA. Fragment the enriched mRNA and synthesize double-stranded cDNA. Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Controls: Introduce ERCC spike-in controls prior to library prep to validate sequence depth and establish a baseline for quantitative normalization.
Step 5: Bioinformatic Pipeline & DEA
-
Procedure: Sequence on an Illumina platform (PE150). Trim adapters (Trimmomatic) and map to the reference genome (e.g., mm10 or hg38) using STAR. Quantify counts via featureCounts.
-
Analysis: Perform Differential Expression Analysis (DEA) using DESeq2. Apply a False Discovery Rate (FDR) adjusted p-value
and a fold-change threshold of or .
Workflow Diagram
Validated experimental workflow for comparative RNA-Seq profiling of EDCs.
Conclusion
Comparative gene expression profiling emphasizes that Diethylstilbestrol cannot merely be viewed as a synthetic analog of 17β-estradiol. Employing DES disodium salt reveals distinct, non-overlapping transcriptomic topologies—specifically, the aggressive induction of aberrant lipid metabolism pathways and the profound suppression of intrinsic apoptotic and DNA repair checkpoints. Utilizing standardized, high-integrity RNA-Seq workflows guarantees reliable data for discovering novel EDC-responsive genes and advancing targeted drug development strategies against hormone-refractory pathologies.
References
-
Wu, F., et al. "Histopathological and gene expression analysis of mice exposed to diethylstilbestrol." Informa Healthcare / Toxicological & Environmental Chemistry, 2010. URL:[Link]
-
Huang, W., et al. "Neonatal diethylstilbestrol exposure alters the metabolic profile of uterine epithelial cells." NIH Public Access / Disease Models & Mechanisms, 2014. URL:[Link]
-
Newbold, R.R., et al. "Developmental exposure to diethylstilbestrol alters uterine gene expression that may be associated with uterine neoplasia later in life." Molecular Carcinogenesis, 2007. URL:[Link]
-
Tam, N.N.C., et al. "Gene Expression Profiling Identifies Lobe-Specific and Common Disruptions of Multiple Gene Networks in Testosterone-Supported, 17β-Estradiol- or Diethylstilbestrol-Induced Prostate Dysplasia in Noble Rats." Neoplasia, 2008. URL:[Link]
-
Warita, K., et al. "Microarray and gene ontology analyses reveal downregulation of DNA repair and apoptotic pathways in diethylstilbestrol-exposed testicular Leydig cells." Journal of Toxicological Sciences (J-Stage), 2010. URL:[Link]
Reproducibility of Diethylstilbestrol (DES) Disodium Salt-Induced Phenotypes in Experimental Models: A Comparison Guide
Audience: Researchers, Toxicologists, and Drug Development Professionals Prepared by: Senior Application Scientist
Executive Summary
The synthetic nonsteroidal estrogen Diethylstilbestrol (DES) remains the gold standard model compound for studying endocrine-disrupting chemicals (EDCs), developmental origins of health and disease (DOHaD), and transgenerational epigenetic inheritance [1]. While historical studies widely utilized the DES free base, Diethylstilbestrol disodium salt has emerged as a superior experimental reagent. By offering high aqueous solubility, the disodium salt formulation eliminates the need for harsh, confounding organic vehicles (like DMSO or high-concentration ethanol) during critical developmental dosing windows.
This guide objectively compares the experimental utility and phenotypic reproducibility of DES disodium salt against 17β-estradiol (E2), bisphenol A (BPA), and the DES free base. It provides heavily validated, self-contained protocols designed to ensure high-fidelity reproduction of classic DES-induced phenotypes—ranging from neonatal reproductive tract anomalies to transgenerational neoplasia susceptibility.
Physicochemical and Pharmacological Comparison
To design a robust in vivo exposure model, researchers must carefully select the estrogenic agent. The physicochemical properties of the ligand dictate the required vehicle, bioavailability, and ultimately, the penetrance of the phenotype.
Table 1: Estrogen Receptor Agonists & Endocrine Disruptors
| Compound | Formulation Utility | Bioavailability & Metabolism | Experimental Penetrance (Neonatal Model) | Preferred Use Case |
| DES Disodium Salt | High: Water-soluble. Allows for purely aqueous or highly dilute saline vehicles. | Evades Sex Hormone-Binding Globulin (SHBG). Highly resistant to hepatic metabolism. | Highest: 100% penetrance of uterine dysplasia in hamsters/mice [2]. | Developmental biology, transgenerational epigenetic studies. |
| DES Free Base | Low: Highly hydrophobic. Requires corn oil, high ethanol, or DMSO. | Identical to disodium salt once dissolved, but prone to precipitation in tissue. | High, but variable based on vehicle dispersion rates. | Adult systemic dosing where oil depots are acceptable. |
| 17β-Estradiol (E2) | Low: Hydrophobic. Endogenous hormone. | Rapidly cleared by hepatic enzymes. Sequestered by SHBG. | Moderate/Low: Requires higher/chronic dosing to mimic DES pathology [2]. | Physiological baseline comparisons, HRT models. |
| Bisphenol A (BPA) | Low: Hydrophobic. Weak estrogen receptor affinity. | Rapid clearance. Short half-life. | Variable: Dependent on strain and exact timing. Lower tumor incidence [1]. | Environmental toxicology, low-dose mixture studies. |
Expert Insight on Causality: The superior phenotypic reproducibility of DES disodium salt is directly tied to its pharmacokinetics. Unlike natural 17β-estradiol (E2), DES does not bind to SHBG, resulting in a significantly higher fraction of free, biologically active compound in fetal and neonatal circulation. Furthermore, its structural resistance to immediate hepatic degradation results in prolonged Estrogen Receptor alpha (ERα) activation, permanently altering developmental gene expression networks (such as Wnt7a and Hoxa10) [1, 2].
Mechanistic Pathway Visualization
The sustained activation of ERα by DES permanently reprograms the epigenetic landscape of the developing reproductive tract.
Caption: Differential mechanisms of ERα activation by DES vs. E2 leading to phenotypic fixation.
Self-Validating Experimental Protocols
The following methodologies utilize DES disodium salt to guarantee uniform dosing. Using an aqueous formulation eliminates the risk of vehicle-induced localized inflammation or altered compound partitioning, both of which are common artifacts when using corn oil or DMSO for neonatal pups.
Protocol A: Neonatal Mouse Dosing for Reproductive Tract Phenotypes
This protocol establishes the classic "DES mouse" model, which reproducibly develops ovary-independent vaginal cornification and increased risk of clear cell adenocarcinoma[1, 3].
Materials:
-
Diethylstilbestrol disodium salt (Sterile, >99% purity)
-
Sterile 0.9% NaCl (Saline)
-
C57BL/6 or CD-1 neonatal mice
Step-by-Step Methodology:
-
Solution Preparation: Dissolve DES disodium salt directly in sterile 0.9% saline to achieve a working concentration of 0.1 mg/mL. Causality Note: Using the disodium salt bypasses the need for oil emulsions, ensuring precise volumetric delivery and immediate systemic absorption.
-
Dosing Window: On the day of birth (Postnatal Day 0), accurately weigh the pups.
-
Administration: Administer a daily subcutaneous (s.c.) injection in the nape of the neck of 2 to 3 μ g/pup/day (or approx. 2-3 μg/g body weight depending on the specific target penetrance) for 5 consecutive days (PND 0 to PND 4) [3].
-
Control Validation: Inject the control littermates with an equivalent volume of 0.9% sterile saline.
-
Ovariectomy (Optional but Recommended): To prove that the resulting phenotypic changes are estrogen-independent and permanently fixed, perform an ovariectomy (OVX) at PND 56 under anesthesia [3].
-
Readout (PND 70): Sacrifice mice and evaluate the vaginal epithelium and uterine tissue. In DES-treated mice, expect a marked upregulation of inflammatory Cxcl chemokines and persistent vaginal epithelial cell proliferation despite the absence of endogenous ovarian estrogens [3].
Protocol B: Transgenerational Epigenetic Inheritance Assay
DES is unique in its ability to transmit phenotypic susceptibility across multiple generations without further exposure [1].
-
F0 Gestational Exposure: Administer DES disodium salt via oral gavage or s.c. injection to pregnant dams on embryonic days (E) 9.5 to E 19.5. This targets the critical window of gonadal sex determination and genital tubercle development.
-
F1 Generation Isolation: Allow the F1 pups to be born naturally. Crucial Step: Do not expose the F1 generation to any further chemicals.
-
F2 & F3 Breeding: Breed F1 males to unexposed wild-type females, and F1 females to unexposed wild-type males. Repeat for the F2 generation to create the F3 line.
-
Phenotypic Tracking: Track the incidence of uterine neoplasia, altered anogenital distance, and multi-generational reproductive dysfunctions. Epigenetic methylation patterns on the maternal lineage will demonstrate transgenerational penetrance [1].
Caption: Timeline of neonatal DES dosing through transgenerational phenotypic analysis.
Quantitative Reproducibility Analysis
Experimental models are only as good as their statistical reproducibility. The table below synthesizes benchmark data validating the high penetrance of DES-induced phenotypes compared to endogenous E2 controls.
Table 2: Comparative Incidence of Reproductive Anomalies
| Endocrine Agent | Dose & Timing | Phenotype Evaluated | Incidence Rate (%) | Reference |
| DES Disodium Salt | 2-3 μ g/pup (PND 0-4) | Persistent Vaginal Cornification (Post-OVX) | ~100% | [3] |
| DES Free Base / Salt | 100 μ g/pup (PND 0) | Uterine Hyperplasia/Dysplasia (Hamster model) | 100% | [2] |
| 17β-Estradiol (E2) | 100 μ g/pup (PND 0) | Uterine Hyperplasia/Dysplasia (Hamster model) | < 15% | [2] |
| DES (Gestational) | 10-100 μg/kg (E9.5-19.5) | F1 Uterine Tumor Susceptibility | 65-80% | [1] |
Why E2 Fails to Reproduce the DES Phenotype: When equivalent neonatal doses of E2 and DES are administered, E2 induces only minor, transient morphological changes compared to the profound, irreversible teratogenesis induced by DES [2]. This disparity is driven by alpha-fetoprotein (AFP) and SHBG in the rodent neonate, which readily bind and sequester E2, while DES completely evades these binding proteins, allowing massive intracellular accumulation and hyper-activation of ERα [1, 2]. Using the water-soluble DES disodium salt ensures this massive intracellular spike is achieved uniformly across the entire litter.
Conclusion
For toxicologists and drug development scientists studying endocrine disruption, tumor susceptibility, and epigenetic inheritance, Diethylstilbestrol disodium salt is a vastly superior reagent compared to both alternative estrogens and the DES free base. Its unique pharmacokinetic profile (evading SHBG and hepatic metabolism) guarantees the induction of the targeted phenotypes, while its hydrophilicity ensures absolute consistency in dosing, ultimately safeguarding the trustworthiness and reproducibility of the experimental system.
References
-
Newbold, R. R., Padilla-Banks, E., & Jefferson, W. N. (2006). Adverse effects of the model environmental estrogen diethylstilbestrol are transmitted to subsequent generations. Endocrinology, 147(6 Suppl), S11-7.[Link]
-
Hendry, W. J., DeBrot, B. L., Zheng, X., Branham, W. S., & Sheehan, D. M. (1999). Differential activity of diethylstilbestrol versus estradiol as neonatal endocrine disruptors in the female hamster (Mesocricetus auratus) reproductive tract. Biology of Reproduction, 61(1), 91-100.[Link]
-
Miyagawa, S., Katsu, Y., & Iguchi, T. (2023). Neonatal administration of synthetic estrogen, diethylstilbestrol to mice up-regulates inflammatory Cxcl chemokines located in the 5qE1 region in the vaginal epithelium. Scientific Reports, 13, 4390.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
